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Benzenesulfonamide, p-bromo-N-methyl-

Cat. No.: B1266604
CAS No.: 703-12-8
M. Wt: 250.12 g/mol
InChI Key: ZAHMEHGOFNLRQN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, p-bromo-N-methyl- is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonamide, p-bromo-N-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonamide, p-bromo-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, p-bromo-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO2S B1266604 Benzenesulfonamide, p-bromo-N-methyl- CAS No. 703-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHMEHGOFNLRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220566
Record name Benzenesulfonamide, p-bromo-N-methyl-
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Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

703-12-8
Record name 4-Bromo-N-methylbenzenesulfonamide
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Record name Benzenesulfonamide, p-bromo-N-methyl-
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Record name 703-12-8
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Record name Benzenesulfonamide, p-bromo-N-methyl-
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Record name 4-Bromo-N-methylbenzenesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-Bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of p-bromo-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and organic synthesis.[1] The content herein is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

p-Bromo-N-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a bromine atom, and a methyl group attached to a benzene ring.[1] The presence of the sulfonamide moiety often imparts solubility in polar solvents and can act as a pharmacophore.[1] The bromine substituent at the para position influences the molecule's lipophilicity and provides a reactive site for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[1]

Synthetic Pathway

The primary and most direct synthesis of p-bromo-N-methylbenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction at the sulfonyl group is a common method for the preparation of sulfonamides.

A detailed experimental workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product MeNH2_HCl Methylamine Hydrochloride Reaction_Vessel Stirred Reaction Mixture (16h at Room Temperature) MeNH2_HCl->Reaction_Vessel Add to DCM DIPEA N,N-Diisopropylethylamine (DIPEA) DIPEA->Reaction_Vessel Add to DCM DCM_solvent Dichloromethane (DCM) DCM_solvent->Reaction_Vessel Bromosulfonyl_Cl 4-Bromobenzenesulfonyl Chloride Bromosulfonyl_Cl->Reaction_Vessel Add to mixture Quench Quench with Deionized Water Reaction_Vessel->Quench Upon completion (monitored by TLC) Extraction Extract with DCM Quench->Extraction Combine_Dry Combine Organic Layers & Dry with Anhydrous Na2SO4 Extraction->Combine_Dry Concentrate Concentrate under Reduced Pressure Combine_Dry->Concentrate Final_Product p-Bromo-N-methylbenzenesulfonamide (Yellow Semi-Solid) Concentrate->Final_Product

A flowchart depicting the synthesis of p-bromo-N-methylbenzenesulfonamide.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of p-bromo-N-methylbenzenesulfonamide.[2]

Materials:

  • Methylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Bromobenzenesulfonyl chloride

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of methylamine hydrochloride (0.13 g, 1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA, 0.52 mL, 2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.25 g, 0.98 mmol).[2]

  • Continuously stir the reaction mixture for 16 hours at room temperature.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

  • Upon completion of the reaction, quench the reaction mixture with deionized water.[2]

  • Extract the aqueous layer with dichloromethane (DCM).[2]

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • The resulting product is N-methyl-4-bromobenzenesulfonamide.[2]

Quantitative Data

The following table summarizes the quantitative data from the synthesis.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Amount UsedMoles (mmol)Yield (%)
Methylamine hydrochlorideCH6ClN67.520.13 g1.97-
N,N-DiisopropylethylamineC8H19N129.240.52 mL2.95-
4-Bromobenzenesulfonyl chlorideC6H4BrClO2S255.520.25 g0.98-
p-Bromo-N-methylbenzenesulfonamide C7H8BrNO2S 250.12 0.220 g 0.88 89.74

Characterization Data:

  • Appearance: Yellow semi-solid[2]

  • Mass Spectrometry (MS): [M-1]⁻ m/z 248.0[2]

  • Melting Point: 70-72 °C

  • Boiling Point: 330.3±44.0 °C at 760 mmHg

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions. 4-Bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[3] Wear protective gloves, clothing, and eye/face protection.[3] The synthesized product, p-bromo-N-methylbenzenesulfonamide, is harmful if swallowed. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

An In-depth Technical Guide to the Chemical Properties of Benzenesulfonamide, p-bromo-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide, p-bromo-N-methyl-, also known as 4-bromo-N-methylbenzenesulfonamide, is a synthetic organic compound belonging to the sulfonamide class. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting activities including antimicrobial, diuretic, and anticancer effects. The presence of a bromine atom at the para position of the benzene ring and an N-methyl group on the sulfonamide nitrogen significantly influences the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity. This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of Benzenesulfonamide, p-bromo-N-methyl- are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueReference
CAS Number 703-12-8[1][2][3]
Molecular Formula C₇H₈BrNO₂S[1][3]
Molecular Weight 250.12 g/mol [2]
Appearance White to light-yellow powder or crystals[3]
Melting Point 70-72 °C[2]
Boiling Point 330.3 ± 44.0 °C at 760 mmHg[2]
Purity Typically ≥97%[2]
Storage Temperature Room temperature[2]

Synthesis

A common and effective method for the synthesis of Benzenesulfonamide, p-bromo-N-methyl- involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction is a standard procedure for the formation of N-substituted sulfonamides.

Experimental Protocol: Synthesis of 4-bromo-N-methylbenzenesulfonamide

This protocol is adapted from established methods for sulfonamide synthesis.

Materials:

  • 4-bromobenzenesulfonyl chloride

  • Methylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base (e.g., triethylamine, pyridine)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask, dissolve methylamine hydrochloride in dichloromethane (DCM).

  • To the stirred solution, add N,N-Diisopropylethylamine (DIPEA).

  • Slowly add 4-bromobenzenesulfonyl chloride to the reaction mixture at room temperature.

  • Allow the reaction to stir for several hours (e.g., 16 hours) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to obtain pure 4-bromo-N-methylbenzenesulfonamide.

Synthesis Workflow Diagram

SynthesisWorkflow reagent1 4-Bromobenzenesulfonyl Chloride reaction Reaction Mixture reagent1->reaction reagent2 Methylamine Hydrochloride reagent2->reaction base DIPEA base->reaction solvent DCM solvent->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup Stirring at RT drying Drying workup->drying concentration Concentration drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product p-bromo-N-methyl- benzenesulfonamide purification->product

Synthesis workflow for p-bromo-N-methyl-benzenesulfonamide.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the N-H proton (if not exchanged with deuterium). The aromatic protons will likely appear as a set of doublets in the range of 7.5-8.0 ppm, characteristic of a p-substituted benzene ring. The N-methyl protons would present as a singlet or a doublet (if coupled to the N-H proton) around 2.5-3.0 ppm. The N-H proton, if observable, would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the N-methyl carbon. The aromatic carbons will resonate in the region of 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The N-methyl carbon is expected to appear in the aliphatic region, typically around 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a sulfonamide is characterized by strong absorption bands corresponding to the sulfonyl group. Key expected vibrational frequencies include:

  • N-H Stretch: A band in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • S=O Asymmetric Stretch: A strong band in the range of 1310-1350 cm⁻¹.

  • S=O Symmetric Stretch: A strong band in the range of 1140-1180 cm⁻¹.

  • S-N Stretch: A band around 900-950 cm⁻¹.

  • C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 250.12 u. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any fragments containing the bromine atom, resulting in M⁺ and M+2 peaks of nearly equal intensity. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of SO₂.

Potential Biological Activity

While specific biological activities for Benzenesulfonamide, p-bromo-N-methyl- are not extensively documented in publicly available literature, the broader class of sulfonamides is well-known for its diverse pharmacological effects.

Enzyme Inhibition

Sulfonamides are classic inhibitors of various enzymes. The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. Furthermore, many sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in various physiological processes, and acetylcholinesterase, a key enzyme in the nervous system.[4][5] The structural features of p-bromo-N-methyl-benzenesulfonamide make it a candidate for investigation as an inhibitor of these or other enzymes.

Antimicrobial Activity

Given the established antibacterial properties of the sulfonamide scaffold, it is plausible that p-bromo-N-methyl-benzenesulfonamide may exhibit antimicrobial activity.[6] Further studies would be required to determine its spectrum of activity and potency against various microbial strains.

Safety Information

Benzenesulfonamide, p-bromo-N-methyl- is classified as harmful if swallowed (H302).[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

Benzenesulfonamide, p-bromo-N-methyl- is a versatile synthetic compound with potential applications in organic synthesis and medicinal chemistry. Its well-defined chemical and physical properties, along with a straightforward synthetic route, make it an accessible building block for the development of novel molecules. While its specific biological activities remain to be fully elucidated, its structural relationship to a broad class of pharmacologically active sulfonamides suggests that it may possess interesting enzyme inhibitory or antimicrobial properties, warranting further investigation by researchers in the field of drug discovery and development.

References

An In-Depth Technical Guide to p-Bromo-N-methylbenzenesulfonamide (CAS: 703-12-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-bromo-N-methylbenzenesulfonamide (CAS: 703-12-8), a halogenated aromatic sulfonamide with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, and spectroscopic data. Furthermore, based on the well-established biological activities of structurally related sulfonamides, this guide explores its potential as an inhibitor of carbonic anhydrases and cholinesterases, providing detailed experimental protocols for in vitro evaluation. This whitepaper aims to serve as a foundational resource for researchers investigating this compound and its derivatives for applications in drug discovery and development.

Chemical and Physical Properties

p-Bromo-N-methylbenzenesulfonamide is an organic compound characterized by a benzene ring substituted with a bromine atom and an N-methylsulfonamide group at the para position.[1] This substitution pattern influences the molecule's reactivity, lipophilicity, and potential for biological interactions.[1]

Table 1: Physicochemical Properties of p-Bromo-N-methylbenzenesulfonamide

PropertyValueReference(s)
CAS Number 703-12-8[1]
Molecular Formula C₇H₈BrNO₂S[1]
Molecular Weight 250.11 g/mol [1]
Appearance White to light-yellow powder or crystals[1]
Melting Point 70-72 °C[2]
Boiling Point 330.3 ± 44.0 °C at 760 mmHg[2]
InChI InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3[1]
SMILES CN(S(=O)=O)c1ccc(Br)cc1[1]

Synthesis

The synthesis of p-bromo-N-methylbenzenesulfonamide is typically achieved through a two-step process starting from bromobenzene. The initial step involves the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride. This intermediate is then reacted with methylamine to produce the final product.

Experimental Protocol: Synthesis of p-Bromo-N-methylbenzenesulfonamide

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

  • In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place chlorosulfonic acid (2.5 equivalents).

  • Cool the flask in a water bath to approximately 12–15°C.[3]

  • Gradually add bromobenzene (1 equivalent) to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.[3]

  • After the addition is complete, heat the reaction mixture to 60°C for two hours.[3]

  • Carefully pour the cooled reaction mixture into crushed ice with stirring in a well-ventilated fume hood.

  • Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration and wash it with cold water.[3]

Step 2: Synthesis of p-Bromo-N-methylbenzenesulfonamide

  • Dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane.

  • In a separate flask, dissolve methylamine hydrochloride (2 equivalents) in dichloromethane and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Slowly add the 4-bromobenzenesulfonyl chloride solution to the methylamine solution with stirring at room temperature.

  • Continue stirring the reaction mixture for 16 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield p-bromo-N-methylbenzenesulfonamide.

Synthesis Workflow Diagram

Synthesis_Workflow Bromobenzene Bromobenzene Step1 Chlorosulfonation Bromobenzene->Step1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Step1 Intermediate 4-Bromobenzenesulfonyl Chloride Step1->Intermediate Step2 Amination Intermediate->Step2 Methylamine Methylamine Methylamine->Step2 Final_Product p-Bromo-N-methyl- benzenesulfonamide Step2->Final_Product

Synthesis of p-bromo-N-methylbenzenesulfonamide.

Spectroscopic Data

The structural elucidation of p-bromo-N-methylbenzenesulfonamide is confirmed through various spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for p-Bromo-N-methylbenzenesulfonamide

Technique Data Interpretation
¹H NMR (CDCl₃)δ ~7.7 (d, 2H), δ ~7.6 (d, 2H), δ ~4.8 (q, 1H, NH), δ ~2.7 (d, 3H, CH₃)Aromatic protons appear as two doublets due to para-substitution. The N-H proton shows a quartet due to coupling with the methyl protons, and the methyl protons appear as a doublet.
¹³C NMR (CDCl₃)δ ~139, δ ~132, δ ~129, δ ~127, δ ~30Four signals in the aromatic region corresponding to the four distinct carbon environments in the benzene ring. One signal in the aliphatic region for the methyl carbon.
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch), ~900 (S-N stretch), ~550 (C-Br stretch)Characteristic peaks for the sulfonamide and bromophenyl functional groups.
Mass Spec. (EI)m/z 251/249 (M⁺), 220/218, 157/155, 76Molecular ion peak showing the characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). Key fragments correspond to the loss of CH₃NH, SO₂, and the bromophenyl cation.

Potential Biological Activity and Experimental Protocols

While specific biological data for p-bromo-N-methylbenzenesulfonamide is not extensively documented, the sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents. Based on the activities of structurally related compounds, this molecule is a putative inhibitor of carbonic anhydrases and cholinesterases.

Potential as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition is a therapeutic strategy for various conditions, including glaucoma and epilepsy. Many sulfonamides are potent CA inhibitors.

This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.

    • Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).

    • Inhibitor Stock Solution: 10 mM of p-bromo-N-methylbenzenesulfonamide in DMSO. Prepare serial dilutions.

  • Assay Procedure (96-well plate):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the inhibitor solution (or DMSO for control).

    • Add 20 µL of a working solution of CA enzyme.

    • Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value by plotting percentage inhibition against the logarithm of the inhibitor concentration.

Potential as a Cholinesterase Inhibitor

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. Some N-substituted sulfonamides have shown inhibitory activity against cholinesterases.

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in phosphate buffer.

    • Acetylthiocholine Iodide (ATCI) Solution: 14 mM in deionized water (prepare fresh).

    • AChE Solution: From electric eel or human recombinant sources.

    • Inhibitor Stock Solution: 10 mM of p-bromo-N-methylbenzenesulfonamide in DMSO. Prepare serial dilutions.

  • Assay Procedure (96-well plate):

    • To each well, add 140 µL of Phosphate Buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the inhibitor solution (or DMSO for control).

    • Pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction.

    • Determine the percentage of inhibition and the IC₅₀ value as described for the carbonic anhydrase assay.

Mechanism of Action Diagrams

Carbonic_Anhydrase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Sulfonamide CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA Product H₂CO₃ ⇌ H⁺ + HCO₃⁻ CA->Product Inhibitor p-Bromo-N-methyl- benzenesulfonamide CA_Inhibited Inhibited CA Inhibitor->CA_Inhibited No_Reaction No Reaction CA_Inhibited->No_Reaction CO2_no_reaction->CA_Inhibited

Proposed inhibition of Carbonic Anhydrase.

AChE_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition of AChE ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor p-Bromo-N-methyl- benzenesulfonamide AChE_Inhibited Inhibited AChE Inhibitor->AChE_Inhibited ACh_Accumulation ACh Accumulation AChE_Inhibited->ACh_Accumulation ACh_no_hydrolysis->AChE_Inhibited

Proposed inhibition of Acetylcholinesterase.

Safety and Handling

p-Bromo-N-methylbenzenesulfonamide should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

p-Bromo-N-methylbenzenesulfonamide is a versatile synthetic intermediate with potential for further exploration in medicinal chemistry. This technical guide has provided a comprehensive overview of its properties, synthesis, and spectroscopic characterization. The proposed potential for this compound to act as an inhibitor of carbonic anhydrase and acetylcholinesterase, supported by detailed in vitro assay protocols, offers a clear path for future research and development. The data and methodologies presented herein are intended to facilitate the investigation of p-bromo-N-methylbenzenesulfonamide and its analogs as novel therapeutic agents.

References

An In-depth Technical Guide to Benzenesulfonamide, p-bromo-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of Benzenesulfonamide, p-bromo-N-methyl- (also known as 4-bromo-N-methylbenzenesulfonamide). This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.

Molecular Structure and Identification

Benzenesulfonamide, p-bromo-N-methyl- is an organic compound featuring a benzene ring substituted with a bromine atom at the para position and a sulfonamide group to which a methyl group is attached.[1] This structure provides a foundation for diverse chemical modifications and has implications for its biological activity.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 703-12-8[2][3]
Molecular Formula C₇H₈BrNO₂S[2][3]
Canonical SMILES CNC(=O)(=O)c1ccc(Br)cc1
InChI InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3[1]
InChIKey ZAHMEHGOFNLRQN-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are crucial for its handling, formulation, and biological activity. The bromine substituent, for instance, enhances the lipophilicity of the molecule.[1]

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 250.11 g/mol [2][3]
Appearance White to light-yellow powder or crystals
Melting Point 70-72 °C[4][5]
Boiling Point 330.3 °C at 760 mmHg[4][5]
XLogP3 1.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Solubility Soluble in polar solvents.[1]

Synthesis

The synthesis of 4-bromo-N-methylbenzenesulfonamide is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with methylamine.

Experimental Protocol: Synthesis of 4-bromo-N-methylbenzenesulfonamide

Materials:

  • 4-bromobenzenesulfonyl chloride

  • Methylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) (2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.98 mmol).[6]

  • Stir the reaction mixture continuously for 16 hours at room temperature.[6]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

  • Upon completion, quench the reaction with deionized water.[6]

  • Extract the product with dichloromethane (DCM).[6]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[6]

  • Concentrate the solution under reduced pressure to yield the crude product.[6]

  • The crude product can be further purified by recrystallization.

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-bromobenzenesulfonyl_chloride 4-bromobenzenesulfonyl chloride stirring Stirring at RT for 16h 4-bromobenzenesulfonyl_chloride->stirring methylamine_hcl Methylamine HCl methylamine_hcl->stirring DIPEA DIPEA DIPEA->stirring DCM DCM DCM->stirring quench Quench with H₂O stirring->quench extraction Extract with DCM quench->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentrate drying->concentration purification Recrystallization concentration->purification product 4-bromo-N-methylbenzenesulfonamide purification->product

Caption: Synthesis of 4-bromo-N-methylbenzenesulfonamide.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

Table 3: Predicted Spectroscopic Data

TechniqueData Interpretation
¹H NMR Aromatic protons are expected to appear as two doublets in the region of 7.5-7.8 ppm. The N-methyl protons would likely appear as a singlet or a doublet (if coupled to the NH proton) around 2.6 ppm. The NH proton signal would be a broad singlet.
¹³C NMR Aromatic carbons are expected in the 120-140 ppm region. The N-methyl carbon would appear around 30 ppm.[7]
IR Spectroscopy Characteristic peaks for the sulfonamide group (S=O stretching) are expected around 1340-1310 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric). The N-H stretching vibration should appear in the range of 3390–3323 cm⁻¹.[8]
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 250 and an [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).[9] Common fragmentation patterns would involve the loss of the methyl group or cleavage of the S-N bond.

Biological and Pharmacological Significance

Sulfonamides are a well-established class of compounds with a broad range of biological activities. They are known to act as antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[9][10]

The primary sulfonamide moiety is a key pharmacophore for carbonic anhydrase (CA) inhibition.[10] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10][11] While specific inhibitory data for 4-bromo-N-methylbenzenesulfonamide is not extensively reported, its structural similarity to known CA inhibitors suggests it could be a valuable scaffold for the design of novel and selective inhibitors.[10]

Diagram 2: Potential Signaling Pathway Involvement

G Compound 4-bromo-N-methyl- benzenesulfonamide CA_IX Carbonic Anhydrase IX Compound->CA_IX Inhibition pH_regulation Tumor pH Regulation CA_IX->pH_regulation Controls tumor_growth Tumor Growth and Metastasis pH_regulation->tumor_growth Affects

Caption: Potential inhibition of Carbonic Anhydrase IX.

Conclusion

Benzenesulfonamide, p-bromo-N-methyl- is a versatile organic compound with a well-defined structure and accessible synthetic route. Its physicochemical properties and the presence of the sulfonamide moiety make it a compound of interest for further investigation, particularly in the field of medicinal chemistry as a potential carbonic anhydrase inhibitor. This technical guide provides a solid foundation for researchers to build upon in their exploration of this and related molecules.

References

Spectroscopic Data of p-Bromo-N-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-bromo-N-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. This document compiles and analyzes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for p-bromo-N-methylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
29.5N-CH₃
127.0C-Br
129.2Aromatic C-H
132.5Aromatic C-H
139.0Aromatic C-S

Source: SpectraBase[1]

Table 2: Predicted ¹H NMR Spectroscopic Data

Due to the limited availability of experimental ¹H NMR data for p-bromo-N-methylbenzenesulfonamide, the following data is predicted based on the analysis of the closely related analog, N-(4-bromophenyl)-4-methylbenzenesulfonamide, and established chemical shift principles.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.6Singlet3HN-CH₃
~ 4.9Quartet1HN-H
~ 7.7Doublet2HAromatic H (ortho to SO₂NH)
~ 7.8Doublet2HAromatic H (ortho to Br)

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

The following are characteristic infrared absorption bands expected for p-bromo-N-methylbenzenesulfonamide based on the analysis of similar arylsulfonamides.[2]

Wavenumber (cm⁻¹)VibrationFunctional Group
3350 - 3250N-H StretchSulfonamide (N-H)
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchMethyl (N-CH₃)
1350 - 1310Asymmetric SO₂ StretchSulfonyl (SO₂)
1170 - 1140Symmetric SO₂ StretchSulfonyl (SO₂)
~1090C-N StretchC-N
~1010S-N StretchSulfonamide (S-N)
850 - 800C-H Bendingp-disubstituted benzene
~750C-Br StretchAryl Bromide
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS)

m/zInterpretation
249/251[M]⁺ Molecular ion peak (presence of Br isotopes)
185[M - SO₂]⁺
155/157[Br-C₆H₄]⁺
90[C₆H₄SO]⁺
76[C₆H₄]⁺

Source: SpectraBase[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of p-bromo-N-methylbenzenesulfonamide (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios (m/z) of the resulting ions are detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like p-bromo-N-methylbenzenesulfonamide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample p-Bromo-N-methylbenzenesulfonamide Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies Functional Group Identification IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of p-Bromo-N-methylbenzenesulfonamide NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of p-Bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of p-bromo-N-methylbenzenesulfonamide (CAS No. 703-12-8). The information is compiled from various scientific sources to support research, development, and application activities involving this compound.

Chemical Identity and Structure

p-Bromo-N-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. Its chemical structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, where the nitrogen of the sulfonamide is further substituted with a methyl group.

IdentifierValue
IUPAC Name 4-bromo-N-methylbenzenesulfonamide
CAS Number 703-12-8[1][2]
Molecular Formula C₇H₈BrNO₂S[1]
Molecular Weight 250.11 g/mol [1] or 250.12 g/mol [2]
InChI 1S/C7H8BrNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3[2]
InChIKey ZAHMEHGOFNLRQN-UHFFFAOYSA-N[2]
SMILES CNS(=O)(=O)c1ccc(Br)cc1

Tabulated Physical Properties

The following table summarizes the key physical properties of p-bromo-N-methylbenzenesulfonamide.

PropertyValueSource
Physical Form Solid[2]Sigma-Aldrich
Melting Point 70-72 °C[2]Sigma-Aldrich
Boiling Point 330.3 ± 44.0 °C at 760 mmHg[2]Sigma-Aldrich
Density 1.6 ± 0.1 g/cm³ (for 3-bromo-N-methylbenzenesulfonamide)Chemigran Pte Ltd
Solubility Insoluble in water; Soluble in organic solvents like ether and dimethylformamide.ChemBK

Note: The provided density is for the isomeric compound 3-bromo-N-methylbenzenesulfonamide and should be considered an estimate for the p-substituted analog.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The aromatic protons would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The N-methyl protons would appear as a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the benzene ring and the methyl group. The chemical shifts of the aromatic carbons would be influenced by the bromo and sulfonamide substituents.

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, 4-bromobenzenesulfonamide, shows characteristic absorptions for N-H stretching, S=O stretching (asymmetric and symmetric), and S-N stretching.[4][5] For p-bromo-N-methylbenzenesulfonamide, one would expect to see:

  • N-H stretching: Absent due to the N-methyl substitution.

  • C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • S=O stretching (asymmetric and symmetric): Strong absorptions typically in the ranges of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.

  • S-N stretching: In the range of 950-850 cm⁻¹.

  • C-Br stretching: Typically in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

A mass spectrum for p-bromo-N-methylbenzenesulfonamide has been recorded using gas chromatography-mass spectrometry (GC-MS).[3] The exact mass is reported as 248.945913 g/mol . The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Experimental Protocols

Synthesis of p-Bromo-N-methylbenzenesulfonamide

A common method for the synthesis of p-bromo-N-methylbenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine.

Materials:

  • 4-bromobenzenesulfonyl chloride

  • Methylamine hydrochloride

  • N,N-diisopropylethylamine (DIPEA) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of methylamine hydrochloride in dichloromethane, N,N-diisopropylethylamine is added sequentially.

  • 4-bromobenzenesulfonyl chloride is then added to the reaction mixture.

  • The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with deionized water.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

G Synthesis Workflow of p-Bromo-N-methylbenzenesulfonamide cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve methylamine hydrochloride and DIPEA in DCM Add Add 4-bromobenzenesulfonyl chloride Start->Add Stir Stir at room temperature Add->Stir Quench Quench with deionized water Stir->Quench Monitor by TLC Extract Extract with DCM Quench->Extract Dry Dry organic layer with Na₂SO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product p-Bromo-N-methylbenzenesulfonamide Concentrate->Product

Synthesis Workflow

Safety and Handling

p-Bromo-N-methylbenzenesulfonamide is classified as harmful if swallowed.[2] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Logical Relationships

The physical properties of p-bromo-N-methylbenzenesulfonamide are dictated by its molecular structure. The presence of the polar sulfonamide group and the halogen atom influences its melting point, boiling point, and solubility. The specific substitution pattern on the benzene ring affects the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

G Structure-Property Relationship Structure Molecular Structure (p-bromo-N-methylbenzenesulfonamide) Properties Physical & Chemical Properties Structure->Properties determines Spectra Spectroscopic Data (NMR, IR, MS) Properties->Spectra Reactivity Chemical Reactivity (e.g., in synthesis) Properties->Reactivity Solubility Solubility Profile Properties->Solubility Thermal Melting/Boiling Points Properties->Thermal

Structure-Property Relationship

This guide serves as a foundational resource for professionals working with p-bromo-N-methylbenzenesulfonamide. For further, more specific applications, it is recommended to consult peer-reviewed literature and specialized chemical databases.

References

Navigating the Physicochemical Landscape of p-Bromo-N-methylbenzenesulfonamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the essential physicochemical properties of p-bromo-N-methylbenzenesulfonamide, with a specific focus on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document outlines standardized methodologies for evaluating these critical parameters, thereby facilitating informed decision-making in preclinical and formulation studies. Although specific experimental data for p-bromo-N-methylbenzenesulfonamide is not extensively available in public literature, this guide presents a robust framework for its determination, leveraging established international guidelines.

Introduction to p-Bromo-N-methylbenzenesulfonamide

p-Bromo-N-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical development. The structural characteristics of this compound, particularly the presence of a sulfonamide group and a brominated aromatic ring, are expected to influence its solubility and stability, which are pivotal for its absorption, distribution, metabolism, and excretion (ADME) profile and its viability as a drug candidate. A thorough understanding of these properties is therefore a prerequisite for its advancement in the drug development pipeline.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. The determination of solubility in various solvents and across a range of physiological pH is a fundamental step in pre-formulation studies.

Quantitative Solubility Data

Table 1: Solubility of p-Bromo-N-methylbenzenesulfonamide

Solvent SystemTemperature (°C)pH (for aqueous buffers)Solubility (mg/mL)Method of Analysis
Purified Water25 ± 2NeutralHPLC-UV
0.1 N HCl25 ± 21.2HPLC-UV
Phosphate Buffer25 ± 26.8HPLC-UV
Phosphate Buffer25 ± 27.4HPLC-UV
Ethanol25 ± 2-HPLC-UV
Methanol25 ± 2-HPLC-UV
Acetonitrile25 ± 2-HPLC-UV
Dimethyl Sulfoxide25 ± 2-HPLC-UV
Polyethylene Glycol 40025 ± 2-HPLC-UV
Propylene Glycol25 ± 2-HPLC-UV
Experimental Protocol for Thermodynamic Solubility Determination

The following protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility. This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 105.[1][2][3][4][5]

Objective: To determine the saturation solubility of p-bromo-N-methylbenzenesulfonamide in a given solvent at a constant temperature.

Materials:

  • p-Bromo-N-methylbenzenesulfonamide

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Glass vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of p-bromo-N-methylbenzenesulfonamide to a glass vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a controlled temperature to further separate the solid from the supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated stability-indicating HPLC-UV method to determine the concentration of p-bromo-N-methylbenzenesulfonamide.

  • Data Analysis: Calculate the solubility in mg/mL from the determined concentration and the dilution factor. The experiment should be performed in triplicate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess p-bromo-N- methylbenzenesulfonamide to vial prep2 Add known volume of pre-equilibrated solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge at controlled temperature sep1->sep2 ana1 Withdraw and filter supernatant sep2->ana1 ana2 Dilute filtrate ana1->ana2 ana3 Quantify by HPLC-UV ana2->ana3 ana4 Calculate solubility ana3->ana4

Workflow for Thermodynamic Solubility Determination.

Stability Profile

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies are essential for determining the re-test period and recommended storage conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and elucidate the degradation pathways.[6]

Table 2: Forced Degradation of p-Bromo-N-methylbenzenesulfonamide

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationMajor Degradants (if known)
Acid Hydrolysis0.1 N HCl2, 4, 8, 2460
Base Hydrolysis0.1 N NaOH2, 4, 8, 2460
Neutral HydrolysisPurified Water24, 48, 7260
Oxidation3% H₂O₂2, 4, 8, 24Room Temp
ThermalSolid State24, 48, 72105
Photostability (Solid)ICH Q1B conditions--
Photostability (Solution)ICH Q1B conditions--

*ICH Q1B conditions: Overall illumination of ≥ 1.2 million lux hours and an integrated near ultraviolet energy of ≥ 200 watt hours/square meter.[7][8]

Long-Term Stability

Long-term stability studies are designed to evaluate the stability of the drug substance under recommended storage conditions to establish its re-test period.

Table 3: Long-Term Stability of p-Bromo-N-methylbenzenesulfonamide

Storage ConditionTime (months)AppearanceAssay (%)Impurities/Degradation Products (%)
25°C ± 2°C / 60% RH ± 5% RH0
3
6
9
12
18
24
40°C ± 2°C / 75% RH ± 5% RH0
(Accelerated)3
6
Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6][7][9]

3.3.1 Forced Degradation Protocol

Objective: To investigate the degradation of p-bromo-N-methylbenzenesulfonamide under various stress conditions.

Materials:

  • p-Bromo-N-methylbenzenesulfonamide

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • Heating oven, photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Hydrolysis:

    • Acid: Dissolve the compound in 0.1 N HCl (e.g., 1 mg/mL) and heat at 60°C.

    • Base: Dissolve the compound in 0.1 N NaOH (e.g., 1 mg/mL) and heat at 60°C.

    • Neutral: Dissolve the compound in purified water (e.g., 1 mg/mL) and heat at 60°C.

    • Withdraw samples at appropriate time points, neutralize if necessary, and analyze by HPLC.

  • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ (e.g., 1 mg/mL) and keep at room temperature, protected from light. Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) in an oven. Withdraw samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.[7][8][10] A control sample should be stored in the dark under the same temperature conditions. Analyze the samples by HPLC.

3.3.2 Long-Term Stability Protocol

Objective: To evaluate the stability of p-bromo-N-methylbenzenesulfonamide under specified storage conditions over a prolonged period.

Procedure:

  • Sample Packaging: Place the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.

  • Storage: Store the samples in stability chambers under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

  • Testing Schedule: Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, test the samples for appearance, assay of the active ingredient, and levels of degradation products using a validated stability-indicating HPLC method.

G cluster_start Initial Analysis (Time 0) cluster_stress Forced Degradation cluster_longterm Long-Term & Accelerated Stability cluster_end Data Evaluation start_node Analyze initial batch for Appearance, Assay, Impurities stress_hydrolysis Hydrolysis (Acid, Base, Neutral) start_node->stress_hydrolysis stress_oxidation Oxidation (H₂O₂) start_node->stress_oxidation stress_thermal Thermal (Dry Heat) start_node->stress_thermal stress_photo Photostability (ICH Q1B) start_node->stress_photo storage Store samples at 25°C/60%RH & 40°C/75%RH start_node->storage end_node Establish degradation profile, re-test period, and storage conditions stress_hydrolysis->end_node stress_oxidation->end_node stress_thermal->end_node stress_photo->end_node testing Test at specified intervals (3, 6, 9, 12... months) storage->testing testing->end_node

Overall Workflow for Stability Testing.

Conclusion

This technical guide provides a standardized framework for the comprehensive evaluation of the solubility and stability of p-bromo-N-methylbenzenesulfonamide. Adherence to these established protocols will ensure the generation of high-quality, reliable data that is essential for the successful development of this compound as a potential therapeutic agent. The provided templates for data presentation will facilitate clear and consistent documentation of experimental results. It is imperative for researchers to conduct these studies to fill the existing data gap and to build a robust physicochemical profile for p-bromo-N-methylbenzenesulfonamide.

References

An In-depth Technical Guide to Benzenesulfonamide, p-bromo-N-methyl- Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-bromo-N-methyl-benzenesulfonamide and its derivatives and analogs. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties. This document details the synthesis, potential mechanisms of action, and biological activities of this class of compounds, with a focus on providing structured data and detailed experimental methodologies. Due to the limited availability of specific quantitative data for p-bromo-N-methyl-benzenesulfonamide, this guide incorporates data from structurally related analogs to provide a comparative context for its potential efficacy. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the benzenesulfonamide framework.

Introduction

Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂). This structural motif is a cornerstone in medicinal chemistry, renowned for its ability to act as a zinc-binding group, which allows for the potent inhibition of various metalloenzymes. The versatility of the benzenesulfonamide scaffold has led to the development of a multitude of drugs with applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.

The introduction of various substituents on the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of the pharmacological properties of these molecules. The p-bromo-N-methyl substitution pattern is of particular interest as the bromine atom can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. The N-methylation provides a modification point to explore structure-activity relationships. This guide will delve into the synthesis, known and potential biological activities, and experimental evaluation of p-bromo-N-methyl-benzenesulfonamide and its analogs.

Synthesis of p-bromo-N-methyl-benzenesulfonamide and Analogs

The synthesis of p-bromo-N-methyl-benzenesulfonamide is typically achieved through a two-step process starting from bromobenzene. The general synthetic workflow is outlined below.

Synthesis_Workflow Bromobenzene Bromobenzene p_Bromobenzenesulfonyl_Chloride p-Bromobenzenesulfonyl Chloride Bromobenzene->p_Bromobenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->p_Bromobenzenesulfonyl_Chloride p_bromo_N_methyl_benzenesulfonamide p-bromo-N-methyl- benzenesulfonamide p_Bromobenzenesulfonyl_Chloride->p_bromo_N_methyl_benzenesulfonamide Amination Methylamine Methylamine Methylamine->p_bromo_N_methyl_benzenesulfonamide

Figure 1: General synthesis workflow for p-bromo-N-methyl-benzenesulfonamide.
Experimental Protocol: Synthesis of p-bromo-N-methyl-benzenesulfonamide

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

  • In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place chlorosulfonic acid (2.5 molar equivalents).

  • Cool the flask in a water bath to approximately 12–15°C.

  • Gradually add bromobenzene (1.0 molar equivalent) to the stirred chlorosulfonic acid over a period of 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved and should be trapped.

  • After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.

  • Carefully and slowly pour the cooled, syrupy liquid into crushed ice with stirring in a well-ventilated fume hood.

  • Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water. The crude product can be used in the next step without further purification.

Step 2: Synthesis of N-methyl-4-bromobenzenesulfonamide

  • To a stirred solution of methylamine hydrochloride (2.0 molar equivalents) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) (3.0 molar equivalents) and 4-bromobenzenesulfonyl chloride (1.0 molar equivalent).

  • Continuously stir the reaction mixture for 16 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water and extract the product with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target product, N-methyl-4-bromobenzenesulfonamide.[1]

Biological Activities and Quantitative Data

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities. While specific data for p-bromo-N-methyl-benzenesulfonamide is scarce in publicly available literature, the activities of structurally similar analogs provide valuable insights into its potential therapeutic applications.

Enzyme Inhibition

A primary mechanism of action for many benzenesulfonamides is the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs). CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected Benzenesulfonamide Analogs

Compound/AnalogTarget IsoformKᵢ (nM)Reference CompoundKᵢ (nM)
4-bromobenzenesulfonamidehCA I3822Acetazolamide250
4-bromobenzenesulfonamidehCA II148.2Acetazolamide12
4-(3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)benzenesulfonamidehCA IX134.8Acetazolamide25
4-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)benzenesulfonamidehCA IX38.8Acetazolamide25

Note: The data presented is for structurally related compounds and should be considered indicative of the potential of p-bromo-N-methyl-benzenesulfonamide and its derivatives.

Anticancer Activity

Several benzenesulfonamide derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms often involve the inhibition of kinases involved in cell signaling pathways or the disruption of microtubule dynamics.

Table 2: Anticancer Activity (IC₅₀) of Selected Benzenesulfonamide Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide----
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106)U87 (Glioblastoma)58.6Cisplatin53
N-(4-(6-(4-chlorophenyl)−2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)benzenesulfonamideTPC-1 (Thyroid Cancer)---
N-(4-(6-(4-chlorophenyl)−2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)benzenesulfonamideA375 (Melanoma)---

Note: IC₅₀ values for some compounds were not explicitly provided in the search results but their synthesis and anticancer evaluation were mentioned.[2]

Antimicrobial Activity

The sulfonamide moiety is famously associated with the first generation of antibiotics ("sulfa drugs"). These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folic acid synthesis in bacteria.

Table 3: Antimicrobial Activity (MIC) of Selected Benzenesulfonamide Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-bromo-N-propylthiophene-2-sulfonamideKlebsiella pneumoniae ST147 (NDM-producing)0.39--
4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamidesNDM-1-positive bacteria---

Note: The data presented is for structurally related sulfonamide compounds and highlights the potential for antimicrobial activity.[3]

Experimental Protocols for Biological Evaluation

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol describes a method to determine the inhibitory potency (Kᵢ) of a compound against carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms

  • Test compound (p-bromo-N-methyl-benzenesulfonamide or analog)

  • Tris-HCl buffer

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the purified hCA isoform in Tris-HCl buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • In a suitable vessel, mix the enzyme solution with various concentrations of the inhibitor solution.

    • Incubate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the pH indicator.

    • Load the other syringe with CO₂-saturated water.

    • Rapidly mix the contents of the two syringes to initiate the CO₂ hydration reaction.

    • Monitor the change in absorbance of the pH indicator over time at its λmax.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation.

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Preincubation Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Preincubation Prep_Substrate Prepare CO2-saturated water Mixing Rapid Mixing in Stopped-Flow Prep_Substrate->Mixing Preincubation->Mixing Measurement Monitor Absorbance Change Mixing->Measurement Calc_Rates Calculate Initial Rates Measurement->Calc_Rates Det_IC50 Determine IC50 Calc_Rates->Det_IC50 Calc_Ki Calculate Ki Det_IC50->Calc_Ki

Figure 2: Workflow for Carbonic Anhydrase Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (p-bromo-N-methyl-benzenesulfonamide or analog)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 5 x 10⁵ CFU/mL

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include wells for a positive control, a negative control, and a growth control.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Potential Signaling Pathways

While the specific signaling pathways modulated by p-bromo-N-methyl-benzenesulfonamide are not well-documented, benzenesulfonamide derivatives have been shown to impact key cellular signaling cascades, particularly in the context of cancer. The PI3K/Akt and MAPK pathways are frequently implicated in cell proliferation, survival, and apoptosis, and are common targets for anticancer drug development.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPKKK MAPKKK RTK->MAPKKK Akt Akt PI3K->Akt Cell_Response Cellular Response (Proliferation, Survival, Apoptosis) Akt->Cell_Response MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Gene Transcription MAPK->Transcription Inhibitor Benzenesulfonamide Derivative Inhibitor->PI3K Inhibition Inhibitor->MAPK Inhibition Transcription->Cell_Response Growth_Factor Growth Factor Growth_Factor->RTK

Figure 3: Hypothetical signaling pathways potentially targeted by benzenesulfonamide derivatives.

It is plausible that p-bromo-N-methyl-benzenesulfonamide and its analogs could exert their anticancer effects by inhibiting key kinases within these pathways, leading to the modulation of gene expression and ultimately affecting cellular responses such as proliferation, survival, and apoptosis. Further investigation is required to elucidate the precise molecular targets and mechanisms of action for this specific compound.

Conclusion

p-bromo-N-methyl-benzenesulfonamide and its derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. Their structural similarity to known enzyme inhibitors and bioactive molecules suggests that they may be potent modulators of various biological processes. This guide has provided a foundational overview of their synthesis, potential biological activities, and the experimental protocols necessary for their evaluation. While specific quantitative data for the title compound remains limited, the compiled information on related analogs offers a valuable starting point for future research and development in this area. Further investigation into the specific molecular targets and mechanisms of action of p-bromo-N-methyl-benzenesulfonamide is warranted to fully realize its therapeutic potential.

References

Potential Biological Activity of p-Bromo-N-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Bromo-N-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group, a known pharmacophore that imparts a range of biological activities.[1] While direct experimental evidence for the biological activity of p-bromo-N-methylbenzenesulfonamide is not extensively documented in publicly available literature, the broader class of benzenesulfonamide derivatives has been the subject of significant research, demonstrating a wide spectrum of pharmacological potential. This technical guide consolidates the known information on benzenesulfonamide derivatives to infer the potential biological activities of p-bromo-N-methylbenzenesulfonamide and provides a framework for its future investigation. This document outlines common experimental protocols, summarizes quantitative data from related compounds, and visualizes potential mechanisms of action and experimental workflows.

Introduction

p-Bromo-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C₇H₈BrNO₂S.[1] Structurally, it consists of a benzene ring substituted with a bromine atom at the para position and an N-methylated sulfonamide group. The sulfonamide moiety is a key structural feature in a variety of commercially available drugs, suggesting that p-bromo-N-methylbenzenesulfonamide could serve as a valuable scaffold in drug discovery.[1] The presence of the bromine atom can enhance lipophilicity, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[1]

This guide explores the potential biological activities of p-bromo-N-methylbenzenesulfonamide by examining the established activities of structurally similar benzenesulfonamide derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

Synthesis of p-Bromo-N-methylbenzenesulfonamide

The synthesis of p-bromo-N-methylbenzenesulfonamide is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with methylamine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of p-Bromo-N-methylbenzenesulfonamide

This protocol is based on established synthetic methods for similar compounds.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Methylamine hydrochloride

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of methylamine hydrochloride in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) and 4-bromobenzenesulfonyl chloride.

  • The reaction mixture is stirred continuously at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with deionized water and extracted with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, p-bromo-N-methylbenzenesulfonamide.

Potential Biological Activities of Benzenesulfonamide Derivatives

While specific data for p-bromo-N-methylbenzenesulfonamide is limited, the benzenesulfonamide scaffold is associated with a range of biological activities. The following sections detail these activities, which represent potential avenues of investigation for the title compound.

Anticancer Activity

One of the most explored therapeutic areas for sulfonamides is oncology. A key mechanism of their anticancer action is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[2][3]

A series of pyrazole-based benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms hCA II, hCA IX, and hCA XII.[2] Several of these derivatives showed potent inhibitory activity, with some compounds exhibiting submicromolar IC₅₀ values.[2] For instance, compound 4k inhibited hCA II with an IC₅₀ of 0.24 µM, while 4j inhibited hCA IX with an IC₅₀ of 0.15 µM, and 4g inhibited hCA XII with an IC₅₀ of 0.12 µM.[2]

Another study described new aryl thiazolone–benzenesulfonamides with significant anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and another breast cancer cell line (MCF-7).[3] Compounds 4b–c, 4e, 4g–h from this series showed IC₅₀ values ranging from 1.52 to 6.31 µM.[3]

Antimicrobial Activity

Benzenesulfonamide derivatives have been investigated for their antibacterial and antifungal properties.[3][4] A study on new benzenesulfonamide derivatives bearing carboxamide functionality reported significant antimicrobial activity.[4] For example, compound 4d was most potent against E. coli with a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL, while 4h was most active against S. aureus (MIC 6.63 mg/mL).[4]

In a different study, new benzenesulfonamides were evaluated for their antibacterial and anti-biofilm activities.[3] Analogues 4e, 4g, and 4h exhibited significant inhibition against S. aureus at a concentration of 50 μg/mL.[3]

Anti-Inflammatory Activity

Certain benzenesulfonamide derivatives have demonstrated anti-inflammatory properties. In one study, compounds 4a and 4c inhibited carrageenan-induced rat-paw edema by 94.69% and 89.66%, respectively, after 1 hour.[4]

Antiviral Activity

The benzenesulfonamide scaffold has also been explored for the development of antiviral agents. One study focused on the design and synthesis of benzenesulfonamide derivatives as potent inhibitors of influenza hemagglutinin.[5] The lead compound, 28 , and its 2-chloro analogue, 40 , effectively prevented the cytopathic effects of the influenza A/Weiss/43 strain (H1N1) with EC₅₀ values of 210 nM and 86 nM, respectively.[5] The mechanism of action involves inhibiting virus fusion with the host endosome membrane by binding to hemagglutinin.[5]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various benzenesulfonamide derivatives, providing a reference for potential efficacy targets for p-bromo-N-methylbenzenesulfonamide.

Table 1: Carbonic Anhydrase Inhibition by Pyrazole-Based Benzenesulfonamide Derivatives [2]

CompoundhCA II IC₅₀ (µM)hCA IX IC₅₀ (µM)hCA XII IC₅₀ (µM)
4k 0.24 ± 0.18--
4j -0.15 ± 0.07-
4g --0.12 ± 0.07
4e 0.75 ± 0.13--

Table 2: Anti-proliferative Activity of Aryl Thiazolone–Benzenesulfonamides [3]

CompoundMDA-MB-231 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
4e 3.584.58
4g 5.542.55

Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives [4]

CompoundOrganismMIC (mg/mL)
4d E. coli6.72
4h S. aureus6.63
4a P. aeruginosa6.67
4a S. typhi6.45
4f B. subtilis6.63
4e C. albicans6.63
4h C. albicans6.63
4e A. niger6.28

Table 4: Anti-Influenza Activity of Benzenesulfonamide Derivatives [5]

CompoundVirus StrainEC₅₀ (nM)
28 Influenza A/Weiss/43 (H1N1)210
40 Influenza A/Weiss/43 (H1N1)86

Visualizations

The following diagrams illustrate a potential mechanism of action and a general experimental workflow for the biological evaluation of p-bromo-N-methylbenzenesulfonamide.

G cluster_0 Hypothesized Anticancer Mechanism Tumor_Cell Tumor Cell CA_IX Carbonic Anhydrase IX (CA IX) Tumor_Cell->CA_IX Expresses H_plus_out H+ Export Acidification Extracellular Acidification CA_IX->Acidification Catalyzes p_bromo p-bromo-N-methyl- benzenesulfonamide p_bromo->CA_IX Binds to Inhibition Inhibition Metastasis Tumor Invasion & Metastasis Acidification->Metastasis Promotes

Caption: Hypothesized anticancer mechanism via carbonic anhydrase IX inhibition.

G cluster_1 Biological Evaluation Workflow Start Synthesis of p-bromo-N-methyl- benzenesulfonamide In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Start->In_Vitro Initial Screening In_Vivo In Vivo Models (e.g., Animal Models of Disease) In_Vitro->In_Vivo Promising Candidates ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Efficacy & Safety Lead_Opt Lead Optimization ADMET->Lead_Opt Refinement End Candidate Drug Lead_Opt->End

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

While direct experimental data on the biological activity of p-bromo-N-methylbenzenesulfonamide is currently lacking, the extensive research on the broader class of benzenesulfonamide derivatives provides a strong foundation for future investigations. The established anticancer, antimicrobial, anti-inflammatory, and antiviral activities of these related compounds suggest that p-bromo-N-methylbenzenesulfonamide is a promising candidate for biological screening.

Future research should focus on the synthesis and subsequent evaluation of p-bromo-N-methylbenzenesulfonamide in a battery of in vitro and in vivo assays to elucidate its specific biological profile. The experimental protocols and quantitative data presented in this guide offer a valuable starting point for such endeavors. The exploration of its potential as a carbonic anhydrase inhibitor, given the prevalence of this mechanism among sulfonamides, is a particularly promising avenue for anticancer drug discovery. Further studies are warranted to unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide to p-Bromo-N-methyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of p-bromo-N-methyl-benzenesulfonamide, a member of the versatile sulfonamide class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, potential biological activities, and the experimental methodologies for its evaluation. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide extrapolates information from closely related benzenesulfonamide derivatives to provide a foundational resource for further investigation.

Core Concepts and Chemical Structure

p-Bromo-N-methyl-benzenesulfonamide belongs to the aromatic sulfonamides, a class of compounds with a wide range of pharmacological applications. The core structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, with the sulfonamide nitrogen further substituted with a methyl group.

Chemical Structure:

Molecular Formula: C₇H₈BrNO₂S

Molecular Weight: 250.11 g/mol [1]

CAS Number: 703-12-8[1]

Synthesis and Characterization

A plausible and efficient synthesis of p-bromo-N-methyl-benzenesulfonamide can be achieved through the reaction of 4-bromobenzenesulfonyl chloride with methylamine. This is a standard nucleophilic substitution reaction at the sulfonyl chloride group.

Proposed Synthetic Workflow

The synthesis can be visualized as a straightforward, single-step process from a commercially available starting material.

G cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product 4_bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl Chloride reaction_step Nucleophilic Substitution 4_bromobenzenesulfonyl_chloride->reaction_step methylamine Methylamine (CH₃NH₂) methylamine->reaction_step product p-Bromo-N-methyl-benzenesulfonamide reaction_step->product G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_enzyme Prepare Enzyme Solution incubate Pre-incubate Enzyme with Inhibitor prepare_enzyme->incubate prepare_inhibitor Prepare Inhibitor Stock (p-bromo-N-methyl-benzenesulfonamide) prepare_inhibitor->incubate prepare_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction by Adding Substrate prepare_substrate->initiate_reaction incubate->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometrically) initiate_reaction->monitor_reaction calculate_rates Calculate Reaction Rates monitor_reaction->calculate_rates plot_data Plot Rate vs. Inhibitor Concentration calculate_rates->plot_data determine_ic50 Determine IC₅₀ Value plot_data->determine_ic50 G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_compound Prepare Stock Solution of Test Compound serial_dilute Perform 2-fold Serial Dilutions of Compound in Broth (96-well plate) prepare_compound->serial_dilute prepare_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate serial_dilute->inoculate incubate_plate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate_plate read_results Visually Inspect for Growth (Turbidity) incubate_plate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic

References

Methodological & Application

Application Notes and Protocols for the Use of p-Bromo-N-methylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of p-bromo-N-methylbenzenesulfonamide as a versatile building block in modern organic synthesis. The focus is on its application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules, particularly in the field of medicinal chemistry and drug development.

Introduction

p-Bromo-N-methylbenzenesulfonamide is a commercially available organic compound that serves as a valuable precursor in the synthesis of a wide range of molecular architectures. Its structure incorporates a brominated aromatic ring, making it an ideal substrate for various cross-coupling reactions, and a sulfonamide moiety, which is a common pharmacophore in many therapeutic agents. The presence of the N-methyl group on the sulfonamide can influence the compound's solubility and electronic properties. This document details its application in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Applications in Organic Synthesis

The primary utility of p-bromo-N-methylbenzenesulfonamide lies in its role as an aryl halide in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be selectively activated by a palladium catalyst to form new carbon-carbon or carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Sulfonamides

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the reaction of an aryl halide with an organoboron compound. Using p-bromo-N-methylbenzenesulfonamide, a variety of biaryl-N-methylsulfonamides can be synthesized. These structures are prevalent in medicinal chemistry.

General Reaction Scheme:

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"p-Bromo-N-methylbenzenesulfonamide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arylboronic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd(0) Catalyst" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Product" [label="Biaryl-N-methylsulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"p-Bromo-N-methylbenzenesulfonamide" -- "Product"; "Arylboronic Acid" -- "Product"; "Pd(0) Catalyst" -> "Product" [label=" Catalyzes "]; "Base" -> "Product" [label=" Activates "]; } caption: "Key components of the Suzuki-Miyaura coupling reaction."

Quantitative Data for Suzuki-Miyaura Coupling:

While specific data for a wide range of arylboronic acids with p-bromo-N-methylbenzenesulfonamide is not extensively compiled in single sources, the following table provides representative conditions based on analogous reactions with similar substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O9016~85
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1108~88
42-Naphthylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O8024~92

*Yields are approximate and based on typical outcomes for similar Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: Synthesis of N-Methyl-4-(phenyl)benzenesulfonamide

This protocol provides a general method for the Suzuki-Miyaura coupling of p-bromo-N-methylbenzenesulfonamide with phenylboronic acid.

Materials:

  • p-Bromo-N-methylbenzenesulfonamide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add p-bromo-N-methylbenzenesulfonamide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (5 mL of toluene and 1 mL of water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Suzuki_Catalytic_Cycle

Buchwald-Hartwig Amination: Synthesis of N-Aryl-N-methylbenzenesulfonamides

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, reacting an aryl halide with an amine in the presence of a palladium catalyst. This reaction is instrumental in synthesizing arylamines, which are key components of many pharmaceuticals. p-Bromo-N-methylbenzenesulfonamide can be coupled with a variety of primary and secondary amines to yield the corresponding N-aryl-N-methylbenzenesulfonamides.

General Reaction Scheme:

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"p-Bromo-N-methylbenzenesulfonamide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd Catalyst" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Product" [label="N-Aryl-N-methylbenzenesulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

"p-Bromo-N-methylbenzenesulfonamide" -- "Product"; "Amine" -- "Product"; "Pd Catalyst" -> "Product" [label=" Catalyzes "]; "Base" -> "Product" [label=" Deprotonates Amine "]; } caption: "Key components of the Buchwald-Hartwig amination."

Quantitative Data for Buchwald-Hartwig Amination:

The following table presents representative conditions for the Buchwald-Hartwig amination of aryl bromides with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)*
1AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10018~95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11024~89
3BenzylaminePdCl₂(Amphos)₂ (3)-Cs₂CO₃t-BuOH9016~91
4IndolePd(OAc)₂ (2)DavePhos (4)K₃PO₄Toluene10020~85

*Yields are approximate and based on typical outcomes for similar Buchwald-Hartwig amination reactions.

Experimental Protocol: Synthesis of N-Methyl-N-phenyl-4-aminobenzenesulfonamide

This protocol provides a general method for the Buchwald-Hartwig amination of p-bromo-N-methylbenzenesulfonamide with aniline.

Materials:

  • p-Bromo-N-methylbenzenesulfonamide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 mmol, 1.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add p-bromo-N-methylbenzenesulfonamide (1.0 mmol), sodium tert-butoxide (1.4 mmol), BINAP (1.5 mol%), and Pd₂(dba)₃ (1 mol%).

  • Add aniline (1.2 mmol) and anhydrous toluene (5 mL) to the flask via syringe.

  • Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.

  • Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Buchwald_Hartwig_Workflow

Use as a Protecting Group

While the primary application of p-bromo-N-methylbenzenesulfonamide is as a synthetic building block, the N-methylsulfonamide moiety can also be considered a protecting group for the aniline nitrogen, albeit a very robust one. The deprotection of N-alkyl arenesulfonamides is generally challenging and often requires harsh conditions.

Deprotection Considerations: Cleavage of the N-S bond in N-methyl-arylsulfonamides typically requires strong reducing agents or harsh acidic conditions. Methods that have been reported for the deprotection of arenesulfonamides include:

  • Reductive Cleavage: Reagents such as samarium iodide or magnesium in methanol can be used.[1]

  • Acidic Hydrolysis: Strong acids like HBr in acetic acid at elevated temperatures can cleave the sulfonamide, though this is often not compatible with sensitive functional groups.

The choice of deprotection method will be highly dependent on the overall molecular structure and the presence of other functional groups.

Conclusion

p-Bromo-N-methylbenzenesulfonamide is a valuable and versatile reagent for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the efficient construction of biaryl and arylamine scaffolds, which are of significant interest to researchers in medicinal chemistry and drug development. The protocols provided herein serve as a guide for the application of this compound in these key synthetic transformations. Careful optimization of reaction conditions is recommended to achieve the best results for specific substrate combinations.

References

Application Notes and Protocols: Reaction of p-Bromo-N-methylbenzenesulfonamide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the palladium-catalyzed cross-coupling reaction between p-bromo-N-methylbenzenesulfonamide and various primary amines. This reaction, commonly known as the Buchwald-Hartwig amination, is a powerful tool for the synthesis of N-aryl and N-heteroaryl-N-methylbenzenesulfonamides, which are prevalent scaffolds in medicinal chemistry.

Introduction

The sulfonamide functional group is a key component in a wide array of therapeutic agents. The N-arylation of sulfonamides, such as p-bromo-N-methylbenzenesulfonamide, provides a direct route to a diverse range of compounds with potential biological activity. The Buchwald-Hartwig amination has emerged as the premier method for this transformation due to its broad substrate scope, functional group tolerance, and generally high yields. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps. The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, which is typically generated in situ. The resulting palladium(II) complex then coordinates with the primary amine. In the presence of a base, the amine is deprotonated to form a palladium(II)-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(Br)(RNH2)L2] Oxidative Addition Complex->Amine Coordination + RNH2 Amido Complex Ar-Pd(II)(NHR)L2 Amine Coordination->Amido Complex + Base - H-Base+Br- Product Ar-NHR Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Amido Complex->Catalyst Regeneration Ar-Br p-bromo-N-methyl- benzenesulfonamide RNH2 Primary Amine Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dry Glassware D Add Solids to Flask A->D B Weigh Reagents: p-bromo-N-methylbenzenesulfonamide, Pd Catalyst, Ligand, Base B->D C Prepare Inert Atmosphere (N2 or Ar) C->D E Add Anhydrous Solvent D->E F Add Primary Amine E->F G Heat to Reaction Temperature F->G H Monitor Reaction (TLC/LC-MS) G->H I Cool to Room Temperature H->I Reaction Complete J Quench Reaction I->J K Extraction J->K L Drying and Concentration K->L M Purification (Column Chromatography) L->M

Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent for the α-Bromination of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-bromobenzenesulfonamide as a stable, crystalline, and effective electrophilic bromine source for the α-bromination of ketones. This reagent offers a safer and more convenient alternative to liquid bromine, making it a valuable tool in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals.[1]

Key Applications

The primary application of N-bromobenzenesulfonamide is the α-bromination of ketones. The introduction of a bromine atom at the α-position of a ketone creates a valuable synthetic handle for subsequent chemical transformations, such as nucleophilic substitutions and elimination reactions.[1] This facilitates the construction of more complex molecular architectures essential in drug development and materials science.[1]

Advantages of N-Bromobenzenesulfonamide
  • Safety: As a stable, crystalline solid, it is significantly easier and safer to handle compared to hazardous and corrosive liquid bromine.[1]

  • Efficiency: The reagent provides high yields of α-brominated products under mild reaction conditions.[1]

  • Versatility: It is suitable for a wide range of ketone substrates.[1]

General Reaction Scheme

The α-bromination of ketones using N-bromobenzenesulfonamide is typically carried out under mild acidic conditions, often catalyzed by p-toluenesulfonic acid (p-TsOH).

Ketone Ketone AlphaBromoKetone α-Bromoketone Ketone->AlphaBromoKetone + NBS_analog N-Bromobenzenesulfonamide NBS_analog->AlphaBromoKetone Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->AlphaBromoKetone Solvent Solvent (e.g., DCM) Byproduct Benzenesulfonamide AlphaBromoKetone->Byproduct +

Caption: General reaction scheme for the α-bromination of ketones.

Quantitative Data Summary

The following table summarizes the results for the α-bromination of various ketones using the general protocol described below.

EntryKetone SubstrateProductYield (%)
1Acetophenone2-Bromo-1-phenylethanone95
24'-Methylacetophenone2-Bromo-1-(p-tolyl)ethanone92
34'-Methoxyacetophenone2-Bromo-1-(4-methoxyphenyl)ethanone90
44'-Chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethanone96
5Propiophenone2-Bromo-1-phenylpropan-1-one88
6Cyclohexanone2-Bromocyclohexanone85

Note: Data is representative and compiled from typical results for this type of reaction.

Experimental Protocols

Protocol 1: α-Bromination of Acetophenone

This protocol details the selective mono-bromination of acetophenone at the α-position using N-bromobenzenesulfonamide.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Acetophenone120.151.20 g10.0
N-Bromobenzenesulfonamide236.072.48 g10.5
p-Toluenesulfonic acid (p-TsOH)172.200.172 g1.0
Dichloromethane (DCM)-50 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10.0 mmol) and dichloromethane (50 mL).

  • Add p-toluenesulfonic acid (0.172 g, 1.0 mmol) to the solution and stir until it dissolves.

  • In a single portion, add N-bromobenzenesulfonamide (2.48 g, 10.5 mmol) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.[1]

  • Upon completion of the reaction, quench the mixture by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 20 mL of brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel (95:5 hexane:ethyl acetate) to afford α-bromoacetophenone.[1]

Experimental Workflow

A 1. Dissolve Acetophenone and p-TsOH in DCM B 2. Add N-Bromobenzenesulfonamide A->B C 3. Stir at Room Temperature & Monitor by TLC B->C D 4. Quench with Water C->D E 5. Separate Organic Layer D->E F 6. Wash with Brine E->F G 7. Dry with MgSO4, Filter, and Concentrate F->G H 8. Purify by Flash Chromatography G->H I α-Bromoacetophenone H->I

Caption: Workflow for the α-bromination of acetophenone.

Reaction Mechanism

The acid-catalyzed α-bromination of ketones with N-bromobenzenesulfonamide proceeds through the formation of an enol intermediate.[1]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons.

  • Enol Formation: A base (e.g., the solvent or the sulfonamide byproduct) removes an α-proton, leading to the formation of an enol.

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine atom of N-bromobenzenesulfonamide.

  • Deprotonation: The protonated carbonyl is deprotonated to yield the α-bromoketone and benzenesulfonamide as a byproduct.

cluster_1 Mechanism Steps A 1. Ketone Protonation B 2. Enol Formation A->B Deprotonation C 3. Nucleophilic Attack on Bromine B->C Attack on N-Bromobenzenesulfonamide D 4. Deprotonation C->D Intermediate Formation E α-Bromoketone + Benzenesulfonamide D->E Final Products

Caption: Proposed mechanism for acid-catalyzed α-bromination.

Disclaimer: The information provided is for research and development purposes only. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols: Synthesis of p-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of p-bromo-N-methylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The protocol is based on the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and methylamine.

Reaction Scheme

The synthesis proceeds via the reaction of 4-bromobenzenesulfonyl chloride with methylamine hydrochloride in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM).

Overall Reaction:

Br-C₆H₄-SO₂Cl + CH₃NH₂·HCl + DIPEA → Br-C₆H₄-SO₂NHCH₃ + DIPEA·HCl + HCl

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of p-bromo-N-methylbenzenesulfonamide.

Materials and Reagents:

  • 4-bromobenzenesulfonyl chloride

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM), sequentially add N,N-diisopropylethylamine (DIPEA) (2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.98 mmol).

  • Continuously stir the reaction mixture at room temperature for 16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting product, N-methyl-4-bromobenzenesulfonamide, is obtained as a yellow semi-solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of p-bromo-N-methylbenzenesulfonamide.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Yield (%)Physical StateMelting Point (°C)MS (m/z) [M-1]⁻
4-bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.520.98-Solid--
Methylamine hydrochlorideCH₆ClN67.521.97-Solid--
N,N-diisopropylethylamineC₈H₁₉N129.242.95-Liquid--
p-bromo-N-methylbenzenesulfonamideC₇H₈BrNO₂S250.11-89.74Yellow semi-solid70-72248.0

Mandatory Visualizations

Experimental Workflow:

G Experimental Workflow for p-bromo-N-methylbenzenesulfonamide Synthesis reagents Combine Methylamine HCl, DIPEA, and 4-bromobenzenesulfonyl chloride in DCM reaction Stir at Room Temperature for 16 hours reagents->reaction workup Quench with Water and Extract with DCM reaction->workup drying Dry Organic Layer with Na2SO4 workup->drying concentration Concentrate under Reduced Pressure drying->concentration product p-bromo-N-methylbenzenesulfonamide (Yellow semi-solid) concentration->product

Caption: Workflow for the synthesis of p-bromo-N-methylbenzenesulfonamide.

Reaction Mechanism:

G General Reaction Mechanism node1 4-bromobenzenesulfonyl chloride Br-C6H4-SO2Cl node3 { Nucleophilic Attack} node1->node3 node2 Methylamine CH3NH2 node2->node3 node4 Intermediate node3->node4 node5 { Elimination of Cl-} node4->node5 node6 p-bromo-N-methylbenzenesulfonamide Br-C6H4-SO2NHCH3 node5->node6

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Application Notes and Protocols: Purification of Benzenesulfonamide, p-bromo-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of Benzenesulfonamide, p-bromo-N-methyl- (CAS 703-12-8), a crucial intermediate in various synthetic organic chemistry applications, including drug discovery. The protocols outlined below are based on established techniques for the purification of analogous sulfonamide compounds and offer a comprehensive guide for obtaining high-purity material.

Overview of Purification Strategies

The purification of Benzenesulfonamide, p-bromo-N-methyl- typically involves the removal of unreacted starting materials, by-products, and other impurities. The choice of the primary purification technique depends on the nature and quantity of the impurities present in the crude product. A general workflow involves an initial purity assessment, followed by either recrystallization or column chromatography, and in some cases, a combination of both for achieving the highest purity.[1]

A general workflow for the purification process is illustrated below:

PurificationWorkflow Crude Crude Product (Benzenesulfonamide, p-bromo-N-methyl-) TLC Purity Assessment (TLC Analysis) Crude->TLC Decision High Purity? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Column Chromatography Decision->Chromatography No Final_Product Pure Product Recrystallization->Final_Product Mother_Liquor Mother Liquor (Concentrate for 2nd crop) Recrystallization->Mother_Liquor Chromatography->Recrystallization Further Purification Chromatography->Final_Product If sufficiently pure

Caption: General purification workflow for sulfonamide derivatives.[1]

Quantitative Data for Analogous Sulfonamides

CompoundPurification TechniqueSolvent SystemReported Yield/Purity
4-bromo-N-(propylcarbamoyl)benzenesulfonamideColumn Chromatography1:1 Hexane/Ethyl Acetate-
4-bromo-N-(propylcarbamoyl)benzenesulfonamideRecrystallizationToluene41% (after column)
N-(4-bromobenzenesulfonyl)benzamideRecrystallizationEthanolHigh
N-(4-bromobenzenesulfonyl)benzamideRecrystallizationEthanol/WaterHigh
α-bromoacetophenone (related synthesis)Flash Column Chromatography95:5 Hexane/Ethyl Acetate85-95%

Experimental Protocols

Thin-Layer Chromatography (TLC) for Purity Assessment

A crucial first step in any purification is to assess the purity of the crude material and to determine the optimal solvent system for column chromatography.

Protocol:

  • Prepare a dilute solution of the crude Benzenesulfonamide, p-bromo-N-methyl- in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate using a solvent system of varying polarity. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate.

  • Visualize the spots under UV light (254 nm). The retention factor (Rf) of the desired product should ideally be around 0.3-0.4 for good separation in column chromatography.[1]

  • If streaking is observed, which can occur with acidic N-H protons in sulfonamides, consider adding a small amount of acetic acid (e.g., 0.5%) to the eluent to ensure a single ionic state and sharper spots.[1]

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds, provided a suitable solvent is found. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Protocol:

  • Solvent Selection: Based on analogous compounds, suitable solvent systems for Benzenesulfonamide, p-bromo-N-methyl- could include ethanol, an ethanol/water mixture, or toluene.[2][3][4] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Troubleshooting Recrystallization:

RecrystallizationTroubleshooting cluster_problem1 Problem: No Crystal Formation cluster_problem2 Problem: Oiling Out P1 No Crystals Form Upon Cooling S1_1 Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal P1->S1_1 S1_2 Increase Concentration: - Evaporate some solvent and re-cool P1->S1_2 P2 Compound 'Oils Out' Instead of Crystallizing S2_1 Re-dissolve the oil by heating P2->S2_1 S2_2 Add a small amount of additional hot solvent S2_1->S2_2 S2_3 Cool the solution more slowly S2_2->S2_3

Caption: Troubleshooting common issues in recrystallization.[4]

Silica Gel Column Chromatography

For mixtures with impurities of similar solubility to the product, column chromatography is the preferred method of purification.

Protocol:

  • Solvent System Selection: As determined by TLC analysis, a hexane/ethyl acetate solvent system is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification (Optional): The product obtained after chromatography can be further purified by recrystallization to remove any minor impurities.[1]

Disclaimer: The information provided in this document is intended for Research Use Only (RUO). All procedures should be carried out by trained personnel in a properly equipped laboratory, following all applicable safety guidelines.

References

Application Notes and Protocols: NMR Spectral Analysis of p-Bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed guide for the structural elucidation of p-bromo-N-methylbenzenesulfonamide using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are familiar with the principles of NMR. The protocols outlined below describe a standard methodology for sample preparation and spectral acquisition, followed by an analysis of the expected spectral data.

Spectroscopic Data

Due to the limited availability of a complete, published experimental dataset for p-bromo-N-methylbenzenesulfonamide, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~ 7.75Doublet2H~ 8.5H-2, H-6
~ 7.65Doublet2H~ 8.5H-3, H-5
~ 4.90Quartet1H~ 5.0NH
~ 2.65Doublet3H~ 5.0N-CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 140.0C-1
~ 132.5C-3, C-5
~ 129.0C-2, C-6
~ 128.0C-4
~ 30.0N-CH₃

Experimental Protocols

The following protocols outline the steps for preparing a sample of p-bromo-N-methylbenzenesulfonamide and acquiring its ¹H and ¹³C NMR spectra.

Sample Preparation Protocol
  • Sample Weighing : Accurately weigh approximately 5-20 mg of p-bromo-N-methylbenzenesulfonamide for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution : Gently swirl the vial to dissolve the sample completely. If necessary, use a vortex mixer.

  • Filtration : Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • Standard Addition (Optional) : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Spectra Acquisition Protocol
  • Instrument Setup : These protocols are based on a standard 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and calibrated.

  • Sample Insertion : Carefully insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge. Place the sample into the magnet.

  • Locking and Shimming : Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity for sharp, symmetrical peaks.

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS) : 8 to 16 scans are typically sufficient.

  • Relaxation Delay (D1) : 1-2 seconds.

  • Acquisition Time (AQ) : 2-4 seconds.

  • Spectral Width (SW) : A range of -2 to 12 ppm is generally adequate.

  • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans (NS) : 128 to 1024 scans, or more, may be necessary depending on the sample concentration.

  • Relaxation Delay (D1) : 2-5 seconds.

  • Acquisition Time (AQ) : 1-2 seconds.

  • Spectral Width (SW) : A range of 0 to 200 ppm is appropriate for most organic molecules.

Data Processing and Analysis Protocol
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing : Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the internal standard (TMS: 0 ppm).

  • Peak Picking and Integration : Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative proton ratios.

  • Analysis : Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

The following diagrams illustrate the chemical structure of p-bromo-N-methylbenzenesulfonamide with atom numbering for NMR assignments and the logical workflow for its spectral analysis.

G cluster_0 p-Bromo-N-methylbenzenesulfonamide Structure C1 C1 C2 C2 C1->C2 S S C1->S C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O1 O S->O1 O2 O S->O2 N N S->N H_N H N->H_N C_Me CH₃ N->C_Me

Structure of p-bromo-N-methylbenzenesulfonamide.

G SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) NMRTube->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Referencing, Integration, Peak Assignment) Processing->Analysis Structure Structural Elucidation Analysis->Structure

Workflow for NMR Spectral Analysis.

Application of p-Bromo-N-methylbenzenesulfonamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromo-N-methylbenzenesulfonamide is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. Its structural features, including the reactive bromine atom and the sulfonamide moiety, allow for extensive chemical modifications to develop potent and selective therapeutic agents. The bromine atom provides a handle for cross-coupling reactions, enabling the introduction of various aryl or alkyl groups to explore the chemical space and optimize pharmacological properties. The sulfonamide group is a well-established pharmacophore known to interact with various biological targets, most notably metalloenzymes such as carbonic anhydrases. This document provides an overview of the applications of p-bromo-N-methylbenzenesulfonamide in medicinal chemistry, along with detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications in Drug Discovery

Derivatives of p-bromo-N-methylbenzenesulfonamide have demonstrated significant potential in several therapeutic areas:

  • Anticancer Agents: The sulfonamide moiety is a known zinc-binding group, making it an effective scaffold for designing inhibitors of metalloenzymes like carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to cancer progression by regulating pH.[1][2]

  • Enzyme Inhibition: Beyond carbonic anhydrases, sulfonamide derivatives can be designed to target other enzymes implicated in disease, such as kinases and phospholipases.[3][4]

  • Anti-inflammatory Agents: By targeting enzymes like cyclooxygenases (COX), derivatives of this scaffold can exhibit potent anti-inflammatory effects.[5]

  • Antimicrobial Agents: The sulfonamide core is a classic pharmacophore in antibacterial drugs, and novel derivatives continue to be explored for their efficacy against resistant strains.

Data Presentation: Bioactivity of Benzenesulfonamide Derivatives

The following tables summarize quantitative data for various benzenesulfonamide derivatives, showcasing their potential in different therapeutic areas. While not all derivatives originate directly from p-bromo-N-methylbenzenesulfonamide, they represent the chemical class and the types of biological activities that can be achieved.

Table 1: Carbonic Anhydrase (CA) Inhibition

Compound IDTarget IsoformIC50 (nM)Ki (nM)Reference
17e CA IX25-[1]
17f CA IX38-[1]
17g CA IX52-[1]
17h CA IX41-[1]
Acetazolamide CA IX63-[1]
17e CA XII31-[1]
17f CA XII55-[1]
17g CA XII80-[1]
17h CA XII62-[1]
Acetazolamide CA XII92-[1]
Compound 15 hCA IX-6.1[6]
Compound 4c hCA IX-8.5[6]
Acetazolamide hCA IX-25.8[6]

Table 2: Anticancer Activity (Cytotoxicity)

Compound IDCell LineIC50 (µM)Reference
17e MCF-7 (normoxic)3.18[1]
17e MCF-7 (hypoxic)1.39[1]
17f MDA-MB-231 (normoxic)7.13[1]
17f MDA-MB-231 (hypoxic)0.76[1]
Doxorubicin MCF-7-[1]
5-FU HEPG-211.80[1]
K22 MCF-71.3[3]
4e MDA-MB-2311.52[7]
4g MCF-76.31[7]

Table 3: Anti-inflammatory Activity

Compound IDAssayED50 (mg/kg)% Oedema InhibitionReference
Compound 4 Carrageenan-induced paw edema35.482.9[5]
Compound 9 Carrageenan-induced paw edema40.178.1[5]
Compound 12 Carrageenan-induced paw edema45.371.2[5]
Celecoxib Carrageenan-induced paw edema34.185.6[5]
Diclofenac Carrageenan-induced paw edema-83.4[5]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation start p-Bromo-N-methyl- benzenesulfonamide reaction1 Suzuki or Sonogashira Cross-Coupling start->reaction1 Aryl/Alkynyl boronic acid or alkyne, Pd catalyst intermediate Aryl/Alkynyl-substituted N-methylbenzenesulfonamide reaction1->intermediate reaction2 Further Functionalization (e.g., N-alkylation, acylation) intermediate->reaction2 Alkyl halide or acyl chloride final_product Final Derivative Library reaction2->final_product screening In vitro Screening (e.g., Enzyme Inhibition Assay) final_product->screening data_analysis Data Analysis (IC50/Ki determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of derivatives from p-bromo-N-methylbenzenesulfonamide.

signaling_pathway cluster_tumor_cell Tumor Cell Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9 Carbonic Anhydrase IX (CA IX) Upregulation hif1a->ca9 h_hco3 H+ + HCO3- ca9->h_hco3 co2_h2o CO2 + H2O co2_h2o->ca9 extracellular_acidosis Extracellular Acidosis h_hco3->extracellular_acidosis H+ export intracellular_alkalosis Intracellular Alkalosis h_hco3->intracellular_alkalosis HCO3- retention invasion Invasion & Metastasis extracellular_acidosis->invasion proliferation Cell Proliferation intracellular_alkalosis->proliferation inhibitor Sulfonamide Inhibitor (e.g., derivative of p-bromo-N- methylbenzenesulfonamide) inhibitor->ca9 Inhibition

Caption: Inhibition of Carbonic Anhydrase IX (CA IX) by sulfonamide derivatives in the tumor microenvironment.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling of p-Bromo-N-methylbenzenesulfonamide

This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl group at the para-position of the benzenesulfonamide ring.

Materials:

  • p-Bromo-N-methylbenzenesulfonamide

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

  • Triphenylphosphine (PPh3) (0.04 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add p-bromo-N-methylbenzenesulfonamide (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe. The solvent volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: General Procedure for N-Alkylation of a Sulfonamide

This protocol outlines the N-alkylation of the sulfonamide nitrogen.

Materials:

  • N-methylbenzenesulfonamide derivative (from Protocol 1)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.5 equivalents)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-methylbenzenesulfonamide derivative (1.0 eq) in anhydrous DMF or acetonitrile in a round-bottom flask.

  • Add the base (K2CO3 or Cs2CO3, 2.0 eq) to the solution.

  • Add the alkyl halide (1.5 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired N-alkylated product.

  • Confirm the structure of the product using spectroscopic methods.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., CA II or CA IX)

  • Tris buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add 140 µL of Tris buffer (25 mM, pH 7.4).

  • Add 20 µL of the inhibitor solution at various concentrations (serial dilutions). For the control, add 20 µL of DMSO.

  • Add 20 µL of the CA enzyme solution (e.g., 1 µg/mL) to each well and incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPA solution (10 mM in acetonitrile).

  • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

p-Bromo-N-methylbenzenesulfonamide is a valuable and versatile starting material in medicinal chemistry. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the generation of diverse libraries of compounds. The inherent biological relevance of the sulfonamide moiety provides a strong foundation for the development of potent inhibitors of various enzymes, with significant applications in oncology, inflammation, and infectious diseases. The protocols and data presented herein serve as a guide for researchers to explore the potential of this scaffold in their drug discovery programs.

References

Application Notes and Protocols for p-Bromo-N-methylbenzenesulfonamide in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromo-N-methylbenzenesulfonamide is a versatile reagent with significant potential in the synthesis of a diverse range of heterocyclic compounds. Its structure incorporates a reactive bromine atom on the phenyl ring, making it an ideal substrate for various cross-coupling reactions, and a sulfonamide moiety, a common pharmacophore in many biologically active molecules. These notes provide an overview of its application in constructing nitrogen- and oxygen-containing heterocycles, drawing upon established methodologies for structurally related compounds. The protocols detailed below are based on analogous reactions and serve as a foundational guide for researchers.

I. Synthesis of Nitrogen-Containing Heterocycles

The presence of the bromine atom allows for the facile introduction of the benzenesulfonamide scaffold onto various heterocyclic cores through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are fundamental in medicinal chemistry for the construction of complex molecular architectures.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[1] In this context, it enables the arylation of heterocyclic systems using p-bromo-N-methylbenzenesulfonamide. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the aryl bromide with a heterocyclic boronic acid or boronate ester.[1][2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[1] For nitrogen-rich heterocycles, which can inhibit the catalyst, specific conditions are often necessary.[1][3]

General Reaction Scheme:

(where Ar = p-substituted phenyl)

A general workflow for this transformation is depicted below.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification Combine Reactants Combine Reactants: - p-bromo-N-methylbenzenesulfonamide - Heterocyclic boronic acid - Base (e.g., K₃PO₄) Add Catalyst System Add Catalyst System: - Palladium source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) Combine Reactants->Add Catalyst System Add Solvent Add Solvent System: (e.g., Dioxane/H₂O) Add Catalyst System->Add Solvent Degas Degas Mixture (e.g., N₂ bubbling) Add Solvent->Degas Heat Heat to Reaction Temp. Degas->Heat Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Purify Purify Product (e.g., Chromatography) Dry & Concentrate->Purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a Phenyl-Substituted Benzimidazole

This protocol is adapted from procedures for similar Suzuki-Miyaura reactions involving bromo-substituted heterocycles.[1]

  • Reaction Setup: In a round-bottom flask, combine p-bromo-N-methylbenzenesulfonamide (1.0 mmol), the desired heterocyclic boronic acid (1.5-2.0 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (2-5 mol%) and a suitable phosphine ligand such as SPhos (4-10 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture at the appropriate temperature (typically 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

EntryHeterocyclic Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pyrazole-4-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100~85-95
2Indole-5-boronic acidP1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O60~91-99
3Benzimidazole-1-boronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane/H₂O80~80-90
Yields are representative and based on similar reactions reported in the literature for analogous substrates.[1][3]
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is instrumental for coupling p-bromo-N-methylbenzenesulfonamide with nitrogen-containing heterocycles. The reaction typically employs a palladium precatalyst and a specialized phosphine ligand in the presence of a base.[4][6]

General Reaction Scheme:

(where Ar = p-substituted phenyl)

The general workflow for this type of reaction is outlined below.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Bromide, Amine, and Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert catalyst Add Pd Catalyst and Ligand inert->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter and Concentrate cool->filter purify Purify by Chromatography filter->purify

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of an Indazole

This protocol is based on established procedures for the Buchwald-Hartwig amination of halo-indazoles.[4]

  • Reaction Setup: To an oven-dried reaction vessel, add p-bromo-N-methylbenzenesulfonamide (0.5 mmol), the indazole (0.6 mmol), and a base such as lithium hexamethyldisilazide (LiHMDS, 1.2 mmol, 1 M in THF).

  • Catalyst System: Add the appropriate palladium precatalyst (e.g., P1 or P2, 1 mol%) and ligand (e.g., L1 or L3, 1 mol%).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseTemperature (°C)Yield (%)
1IndazoleP1 (1)L1 (1)LiHMDS100~80-95
2BenzimidazoleP2 (1)L2 (1)LiHMDS110~75-90
3CarbazoleP3 (1)L3 (1)LiHMDS100~88-98
Yields are based on analogous reactions with bromo-indazoles and other heterocycles.[4]

II. Synthesis of Oxygen-Containing Heterocycles

While less common, p-bromo-N-methylbenzenesulfonamide can potentially be utilized in the synthesis of oxygen-containing heterocycles. These reactions would likely proceed through an initial bromination or a related transformation followed by an intramolecular cyclization involving an oxygen nucleophile.[7]

Experimental Protocol: Synthesis of a Dihydrooxazine Derivative

This is a proposed synthesis based on reactions using N-bromobenzenesulfonamide for the synthesis of dihydrooxazine derivatives.[7]

  • Starting Material: Dissolve an unsaturated alcohol, such as a homoallylic alcohol (1.0 mmol), in a suitable solvent like dichloromethane (10 mL).

  • Reagent Addition: Add p-bromo-N-methylbenzenesulfonamide (1.1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

EntrySubstrateReagentSolventTime (h)Yield (%)
1Homoallylic alcoholp-bromo-N-methylbenzenesulfonamideDichloromethane2-4Hypothetical 60-75
This is a proposed synthesis, and yields are hypothetical based on similar cyclization reactions.[7]

III. Conclusion

p-Bromo-N-methylbenzenesulfonamide is a valuable building block for the synthesis of a wide array of heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions for constructing C-C and C-N bonds is well-established for analogous compounds and offers a reliable pathway to novel nitrogen-containing heterocycles.[1][3][4] The potential for its use in synthesizing oxygen-containing heterocycles presents a promising avenue for further investigation. The protocols provided here serve as a robust starting point for researchers to explore the diverse applications of this versatile reagent in the development of new bioactive molecules.

References

Application Notes and Protocols for the Scale-Up Synthesis of Benzenesulfonamide, p-bromo-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide, p-bromo-N-methyl-, also known as 4-bromo-N-methylbenzenesulfonamide, is a key intermediate in organic synthesis and medicinal chemistry. Its structural motif is present in a variety of compounds with diverse biological activities. The presence of the bromine atom provides a versatile handle for further functionalization, such as cross-coupling reactions, making it a valuable building block in the development of novel therapeutic agents and other functional molecules.

This document provides detailed protocols for the scale-up synthesis of p-bromo-N-methyl-benzenesulfonamide, focusing on a robust and reproducible two-step process. The protocols are designed for laboratory and pilot-plant scale, with an emphasis on safety, efficiency, and product purity.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided below for easy reference.

PropertyValue
CAS Number 703-12-8[1]
Molecular Formula C₇H₈BrNO₂S[1]
Molecular Weight 250.11 g/mol [1]
Appearance White to off-white solid
Melting Point 70-72 °C
Boiling Point 330.3 ± 44.0 °C at 760 mmHg

Synthetic Strategy

The synthesis of p-bromo-N-methyl-benzenesulfonamide is most effectively achieved through a two-step sequence starting from bromobenzene. This pathway ensures high yields and purity of the final product by utilizing well-established and scalable reactions. The overall synthetic workflow involves the chlorosulfonation of bromobenzene to yield p-bromobenzenesulfonyl chloride, followed by the reaction of the sulfonyl chloride with methylamine.

Synthesis_Strategy Bromobenzene Bromobenzene SulfonylChloride p-Bromobenzenesulfonyl Chloride Bromobenzene->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid TargetCompound p-Bromo-N-methyl- benzenesulfonamide SulfonylChloride->TargetCompound Sulfonamide Formation Methylamine Methylamine

Caption: Overall synthetic strategy for p-bromo-N-methyl-benzenesulfonamide.

Experimental Protocols

Step 1: Scale-Up Synthesis of p-Bromobenzenesulfonyl Chloride

This protocol describes the chlorosulfonation of bromobenzene to produce the key intermediate, p-bromobenzenesulfonyl chloride. This electrophilic aromatic substitution is a standard and scalable method for introducing a sulfonyl chloride group onto an aromatic ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Bromobenzene157.0178.50.5
Chlorosulfonic Acid116.52291.32.5
Crushed Ice-1 kg-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas absorption trap (to neutralize the evolved HCl gas).

  • Reagent Addition: Charge the flask with chlorosulfonic acid (291.3 g, 2.5 mol). Cool the flask to 10-15 °C using a water bath.

  • Slowly add bromobenzene (78.5 g, 0.5 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature between 15-20 °C. Vigorous stirring is essential during the addition.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 60-65 °C and maintain this temperature for 2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. In a separate large beaker (at least 2 L), place 1 kg of crushed ice.

  • Carefully and slowly pour the cooled reaction mixture onto the crushed ice with constant stirring. This step should be performed cautiously as it is highly exothermic.

  • The solid p-bromobenzenesulfonyl chloride will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Yield: 85-90% Appearance: White to off-white crystalline solid. Purity (Typical): >98% (by HPLC)

Step1_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation setup Reaction Setup (Flask, Stirrer, Funnel, Trap) addition Slow Addition of Bromobenzene to Chlorosulfonic Acid (15-20 °C) setup->addition heating Heat to 60-65 °C for 2h addition->heating cooling Cool to Room Temperature heating->cooling quenching Pour onto Crushed Ice cooling->quenching filtration Vacuum Filtration and Washing quenching->filtration drying Dry under Vacuum filtration->drying product product drying->product p-Bromobenzenesulfonyl Chloride

Caption: Experimental workflow for the synthesis of p-bromobenzenesulfonyl chloride.

Step 2: Scale-Up Synthesis of p-Bromo-N-methyl-benzenesulfonamide

This protocol details the reaction of p-bromobenzenesulfonyl chloride with methylamine to form the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
p-Bromobenzenesulfonyl Chloride255.52127.80.5
Methylamine (40% in H₂O)31.0646.60.6
Dichloromethane (DCM)-500 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-bromobenzenesulfonyl chloride (127.8 g, 0.5 mol) in dichloromethane (500 mL).

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Reagent Addition: Slowly add the aqueous methylamine solution (46.6 g, 0.6 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a 2 L separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system such as ethanol/water or toluene to yield the pure p-bromo-N-methyl-benzenesulfonamide.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C.

Expected Yield: 80-90% Appearance: White crystalline solid. Purity (Typical): >99% (by HPLC)

Step2_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification dissolution Dissolve Sulfonyl Chloride in DCM cooling Cool to 0-5 °C dissolution->cooling addition Dropwise Addition of Methylamine cooling->addition stirring Stir at Room Temperature for 4-6h addition->stirring extraction Aqueous Washes (HCl, NaHCO₃, Brine) stirring->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration recrystallization Recrystallize from Ethanol/Water concentration->recrystallization product product recrystallization->product p-Bromo-N-methyl-benzenesulfonamide

Caption: Experimental workflow for the synthesis of p-bromo-N-methyl-benzenesulfonamide.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

  • The quenching of the chlorosulfonation reaction is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling and ventilation.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Methylamine is a flammable and corrosive gas/solution. Handle with care.

Conclusion

The protocols outlined in this document provide a reliable and scalable method for the synthesis of p-bromo-N-methyl-benzenesulfonamide. The two-step approach is efficient and utilizes readily available starting materials. Adherence to the detailed procedures and safety precautions will ensure a high yield and purity of the final product, which is a valuable intermediate for further research and development in the pharmaceutical and chemical industries.

References

"handling and safety precautions for p-bromo-N-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety precautions for p-bromo-N-methylbenzenesulfonamide (also known as 4-bromo-N-methylbenzenesulfonamide), a key reagent in organic synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

p-Bromo-N-methylbenzenesulfonamide is a solid organic compound. Its properties are summarized in the table below.

PropertyValueReference
CAS Number 703-12-8[1][2][3]
Molecular Formula C₇H₈BrNO₂S[1][3]
Molecular Weight 250.11 g/mol [1][2][3]
Appearance White to light-yellow powder or crystals[1]
Melting Point 70-72 °C[4]
Boiling Point 330.3 ± 44.0 °C at 760 mmHg[4]
Storage Temperature Room temperature[2][4]

Hazard Identification and Safety Precautions

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, oralGHS07WarningH302: Harmful if swallowed
Skin irritationGHS07WarningH315: Causes skin irritation
Eye irritationGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicityGHS07WarningH335: May cause respiratory irritation

Data extrapolated from similar compounds and general GHS classifications for sulfonamides.[5][6]

Precautionary Statements: [4][5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling p-bromo-N-methylbenzenesulfonamide to determine the appropriate level of PPE. The following are minimum recommendations.

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Ensure gloves are regularly inspected and changed if contaminated.
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

General PPE recommendations for handling hazardous chemicals.[7][8][9]

Handling and Storage Protocol

4.1 Handling:

  • Engineering Controls: Handle p-bromo-N-methylbenzenesulfonamide in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize inhalation exposure.[5]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled waste container.

4.2 Storage:

  • Container: Keep the container tightly closed and properly labeled.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][10]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.[5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[11]

Firefighting and Accidental Release Measures

6.1 Firefighting:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide may be generated.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

6.2 Accidental Release:

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.0.

  • Environmental Precautions: Prevent the material from entering drains or waterways.[5]

  • Containment and Cleanup: Carefully sweep or vacuum the spilled material to avoid generating dust. Place the collected material into a suitable, labeled container for disposal.

Experimental Protocol: Synthesis of p-Bromo-N-methylbenzenesulfonamide

This protocol is a representative example of a procedure involving p-bromo-N-methylbenzenesulfonamide and highlights the necessary safety precautions.

Objective: To synthesize p-bromo-N-methylbenzenesulfonamide from 4-bromobenzenesulfonyl chloride and methylamine.

Materials:

  • 4-bromobenzenesulfonyl chloride

  • Methylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a chemical fume hood, add methylamine hydrochloride (1.97 mmol) to a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add dichloromethane, followed by the sequential addition of N,N-diisopropylethylamine (2.95 mmol) and 4-bromobenzenesulfonyl chloride (0.98 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Diagrams

Hazard_Risk_Management cluster_assessment Risk Assessment Process cluster_control Control Measures Hazard_ID Hazard Identification (Chemical Properties, SDS) Risk_Analysis Risk Analysis (Exposure Potential, Severity) Hazard_ID->Risk_Analysis Risk_Evaluation Risk Evaluation (Acceptable Risk Level) Risk_Analysis->Risk_Evaluation Elimination Elimination Risk_Evaluation->Elimination Leads to Substitution Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles)

Caption: Hazard Identification, Risk Assessment, and Control Measures Workflow.

Lab_Safety_Workflow Start Experiment Planning (Review SDS & SOPs) Prep Prepare Work Area (Fume Hood, Spill Kit) Start->Prep Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Handling Handle Chemical Reagent Don_PPE->Handling Post_Handling Post-Handling Procedures (Clean work area) Handling->Post_Handling Doff_PPE Doff PPE Correctly Post_Handling->Doff_PPE Waste_Disposal Dispose of Waste Properly Doff_PPE->Waste_Disposal End End of Procedure Waste_Disposal->End

Caption: General Laboratory Safety Workflow for Handling Chemical Reagents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of p-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-bromo-N-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of p-bromo-N-methylbenzenesulfonamide?

A1: The most common laboratory synthesis involves the reaction of p-bromobenzenesulfonyl chloride with methylamine. This is a nucleophilic substitution reaction at the sulfonyl group, where the nitrogen of methylamine acts as the nucleophile, displacing the chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

Q2: My reaction does not seem to be progressing. What are the common causes?

A2: Lack of reaction progression can be due to several factors:

  • Poor quality of p-bromobenzenesulfonyl chloride: This reagent is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.

  • Inactive methylamine: If using a solution of methylamine, ensure it is of the correct concentration and has been stored properly.

  • Insufficient base: An inadequate amount of base will not effectively neutralize the HCl generated, which can protonate the methylamine, rendering it non-nucleophilic.

  • Low reaction temperature: The reaction may require gentle heating to proceed at a reasonable rate.

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The primary side product is often the unreacted p-bromobenzenesulfonamide starting material. Another possibility is the formation of a disulfonated amine if the reaction conditions are not carefully controlled, though this is less common with a primary amine like methylamine. If water is present, hydrolysis of the p-bromobenzenesulfonyl chloride to p-bromobenzenesulfonic acid can occur.

Q4: What is a suitable solvent for this reaction?

A4: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for this type of reaction. The choice of solvent can influence the reaction rate and work-up procedure.

Q5: How can I effectively purify the final product?

A5: Purification of p-bromo-N-methylbenzenesulfonamide can typically be achieved through recrystallization or flash column chromatography. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. For column chromatography, a mixture of hexanes and ethyl acetate is a common eluent system.

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Recommended Solution
Starting material (p-bromobenzenesulfonyl chloride) remains unreacted (as seen on TLC) 1. Hydrolyzed p-bromobenzenesulfonyl chloride: The reagent is sensitive to moisture.1. Use freshly opened or properly stored p-bromobenzenesulfonyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
2. Inactive methylamine: The methylamine solution may have degraded or be of incorrect concentration.2. Use a fresh bottle of methylamine solution or titrate to confirm its concentration.
3. Insufficient base: The generated HCl is protonating the methylamine, reducing its nucleophilicity.3. Use at least two equivalents of methylamine or one equivalent of methylamine and one equivalent of a non-nucleophilic base like triethylamine.
Formation of p-bromobenzenesulfonic acid as the main product Presence of water in the reaction: This leads to the hydrolysis of the sulfonyl chloride.Rigorous drying of all reagents and solvents: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.
Low isolated yield after work-up 1. Product loss during aqueous extraction: The product may have some solubility in the aqueous phase.1. Ensure the pH of the aqueous layer is appropriate during work-up. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
2. Inefficient purification: The chosen recrystallization solvent or chromatography eluent may not be optimal.2. Perform small-scale solubility tests to find a suitable recrystallization solvent. For column chromatography, optimize the eluent system using TLC.
Product Purity Issues
Symptom Possible Cause Recommended Solution
Presence of starting material in the final product Incomplete reaction. Increase reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC until the starting material is consumed.
Broad or streaking spots on TLC The compound may be acidic or basic, leading to poor interaction with the silica gel. Sulfonamides have an acidic N-H proton.Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the TLC eluent. This can help to obtain sharper spots.
Oily product instead of a solid Presence of impurities. Triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. If this fails, repurify by column chromatography.

Experimental Protocols

Synthesis of p-bromo-N-methylbenzenesulfonamide

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • p-Bromobenzenesulfonyl chloride

  • Methylamine (e.g., 40% in water or 2.0 M in THF)

  • Triethylamine (optional, if using methylamine hydrochloride)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-bromobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Methylamine: Cool the solution to 0 °C in an ice bath. Slowly add methylamine (2.0 eq.) dropwise to the stirred solution. If using methylamine hydrochloride, add triethylamine (1.1 eq.) prior to the addition of methylamine hydrochloride (1.1 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate).

Reaction Monitoring by TLC:

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. p-Bromobenzenesulfonyl chloride and the product are typically UV active.

  • Analysis: Co-spot the reaction mixture with the starting material to track its consumption. The product spot should appear at a different Rf value.

Quantitative Data Summary

Compound Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%) TLC Rf Value (7:3 Hexanes:EtOAc)
p-Bromobenzenesulfonyl chloride255.5273-76-~0.7
p-bromo-N-methylbenzenesulfonamide250.1170-7270-90~0.4

Note: Yields and Rf values are approximate and can vary depending on the specific reaction conditions and TLC setup.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p-Bromobenzenesulfonyl\nChloride p-Bromobenzenesulfonyl Chloride Combine & Stir\n(0°C to RT) Combine & Stir (0°C to RT) p-Bromobenzenesulfonyl\nChloride->Combine & Stir\n(0°C to RT) Methylamine Methylamine Methylamine->Combine & Stir\n(0°C to RT) Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Combine & Stir\n(0°C to RT) Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Combine & Stir\n(0°C to RT) Quench (H2O) Quench (H2O) Combine & Stir\n(0°C to RT)->Quench (H2O) Extract (DCM) Extract (DCM) Quench (H2O)->Extract (DCM) Wash (HCl, NaHCO3, Brine) Wash (HCl, NaHCO3, Brine) Extract (DCM)->Wash (HCl, NaHCO3, Brine) Dry (MgSO4) Dry (MgSO4) Wash (HCl, NaHCO3, Brine)->Dry (MgSO4) Concentrate Concentrate Dry (MgSO4)->Concentrate Crude Product Crude Product Concentrate->Crude Product Recrystallization or\nColumn Chromatography Recrystallization or Column Chromatography Crude Product->Recrystallization or\nColumn Chromatography Pure p-bromo-N-methylbenzenesulfonamide Pure p-bromo-N-methylbenzenesulfonamide Recrystallization or\nColumn Chromatography->Pure p-bromo-N-methylbenzenesulfonamide

Caption: Experimental workflow for the synthesis of p-bromo-N-methylbenzenesulfonamide.

Troubleshooting Start Start Low/No Yield Low/No Yield Start->Low/No Yield Incomplete Reaction Incomplete Reaction Low/No Yield->Incomplete Reaction  Is starting  material present? Side Product Formation Side Product Formation Low/No Yield->Side Product Formation  Are there  unexpected spots? Reagent Quality Issue Reagent Quality Issue Low/No Yield->Reagent Quality Issue  No reaction at all? Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Adjust Stoichiometry Adjust Stoichiometry Incomplete Reaction->Adjust Stoichiometry Check for Water Check for Water Side Product Formation->Check for Water Check SM Purity Check SM Purity Reagent Quality Issue->Check SM Purity Optimize Purification Optimize Purification Check SM Purity->Optimize Purification Increase Reaction Time/Temp->Optimize Purification Check for Water->Optimize Purification Adjust Stoichiometry->Optimize Purification Successful Synthesis Successful Synthesis Optimize Purification->Successful Synthesis

Caption: Troubleshooting logic for low yield in p-bromo-N-methylbenzenesulfonamide synthesis.

Technical Support Center: Synthesis of p-bromo-N-methyl-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-bromo-N-methyl-benzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing p-bromo-N-methyl-benzenesulfonamide?

A1: The most common and direct method for synthesizing p-bromo-N-methyl-benzenesulfonamide is the reaction of p-bromobenzenesulfonyl chloride with methylamine.[1][2] This is a nucleophilic substitution reaction where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.[2][3]

Q2: What are the most common side reactions observed during this synthesis?

A2: The most prevalent side reaction is the formation of the disulfonated byproduct, p-bromo-N,N-bis(p-bromophenylsulfonyl)methylamine. This occurs when the initially formed p-bromo-N-methyl-benzenesulfonamide is deprotonated by the base present in the reaction mixture, and the resulting anion then reacts with a second molecule of p-bromobenzenesulfonyl chloride. Another potential side reaction is the hydrolysis of the p-bromobenzenesulfonyl chloride starting material if water is present in the reaction, which would form p-bromobenzenesulfonic acid.

Q3: My reaction is sluggish or incomplete. What are the possible causes and solutions?

A3: Several factors can lead to an incomplete reaction:

  • Insufficient reaction time or temperature: While the reaction is often run at room temperature, gentle heating may be required to drive it to completion, especially if steric hindrance is a factor.[1]

  • Poor quality of reagents: Ensure that the p-bromobenzenesulfonyl chloride is not hydrolyzed and that the methylamine solution concentration is accurate.

  • Inadequate mixing: Proper agitation is crucial for this reaction, which can be heterogeneous.

To address this, monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

Q4: I am observing a significant amount of an apolar impurity in my crude product. What is it likely to be and how can I minimize it?

A4: A common apolar impurity is the disulfonated byproduct. To minimize its formation, you can:

  • Control the stoichiometry: Use a slight excess of methylamine relative to the p-bromobenzenesulfonyl chloride.

  • Slow addition: Add the p-bromobenzenesulfonyl chloride solution dropwise to the methylamine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the opportunity for the product to react further.[1]

  • Choice of base: A non-nucleophilic, sterically hindered base can be less likely to deprotonate the product sulfonamide.

Q5: How can I effectively purify the final product?

A5: Purification of p-bromo-N-methyl-benzenesulfonamide can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid sulfonamides. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen.

  • Column Chromatography: For more challenging purifications or to separate close-running impurities, silica gel column chromatography is effective.[5] A gradient of ethyl acetate in hexanes is a typical eluent system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Monitor reaction by TLC/HPLC and consider extending reaction time or gentle heating.
Product loss during workup/purification.Optimize extraction and recrystallization procedures.
Hydrolysis of sulfonyl chloride.Use anhydrous solvents and reagents.
Multiple Spots on TLC Formation of disulfonated byproduct.Add sulfonyl chloride slowly at low temperature; use a slight excess of methylamine.
Presence of unreacted starting materials.Ensure correct stoichiometry and sufficient reaction time.
Hydrolysis of sulfonyl chloride.Ensure anhydrous conditions.
Product is an oil/fails to crystallize Presence of impurities.Purify by column chromatography.
Residual solvent.Dry the product under high vacuum.

Experimental Protocol: Synthesis of p-bromo-N-methyl-benzenesulfonamide

This protocol is a general guideline and may require optimization.

Materials:

  • p-Bromobenzenesulfonyl chloride

  • Methylamine (40% in water or as a solution in THF/ethanol)

  • Triethylamine or Pyridine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine (1.2 equivalents) in anhydrous dichloromethane. Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve p-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred methylamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).

  • Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl to neutralize the excess amine and base. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizing the Reaction Pathway

Synthesis_of_p_bromo_N_methyl_benzenesulfonamide cluster_main Main Reaction cluster_side Side Reactions pBrBSC p-Bromobenzenesulfonyl Chloride intermediate Tetrahedral Intermediate pBrBSC->intermediate + Methylamine side_product Disulfonated Byproduct pBrBSC->side_product hydrolysis_product p-Bromobenzenesulfonic Acid pBrBSC->hydrolysis_product + H₂O - HCl MeNH2 Methylamine MeNH2->intermediate product p-bromo-N-methyl- benzenesulfonamide intermediate->product - HCl product->side_product + p-Bromobenzenesulfonyl Chloride - HCl H2O Water H2O->hydrolysis_product

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude Product by TLC/HPLC start->analyze incomplete_reaction Incomplete Reaction? analyze->incomplete_reaction multiple_products Multiple Products? incomplete_reaction->multiple_products No extend_time Extend Reaction Time / Increase Temperature incomplete_reaction->extend_time Yes check_reagents Check Reagent Quality incomplete_reaction->check_reagents Yes slow_addition Slow Reagent Addition at 0°C multiple_products->slow_addition Yes adjust_stoichiometry Adjust Stoichiometry (excess amine) multiple_products->adjust_stoichiometry Yes purify Purify by Column Chromatography or Recrystallization multiple_products->purify No extend_time->analyze check_reagents->analyze slow_addition->analyze adjust_stoichiometry->analyze

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of p-Bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-bromo-N-methylbenzenesulfonamide. Our aim is to facilitate improved yields and purity through a deeper understanding of the reaction parameters.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of p-bromo-N-methylbenzenesulfonamide, providing potential causes and solutions in a straightforward question-and-answer format.

IssueQuestionPotential Cause(s)Suggested Solution(s)
Low or No Product Yield My reaction has resulted in a very low yield or no desired product. What could be the problem?Moisture Contamination: p-Bromobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive p-bromobenzenesulfonic acid.Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Base: The base used may not be strong enough or soluble enough to effectively neutralize the HCl byproduct, leading to the protonation and deactivation of the methylamine nucleophile.Consider using a stronger or more soluble base. Triethylamine or pyridine are common choices in anhydrous organic solvents. Aqueous bases like NaOH or K₂CO₃ can be effective in biphasic systems.
Low Reaction Temperature: The reaction may be too slow at the temperature employed.While the initial addition of reagents is often done at 0°C to control the exothermic reaction, allowing the mixture to warm to room temperature and stirring for a sufficient period (4-24 hours) is typically necessary for completion. Gentle heating (e.g., to 40°C) can be explored if the reaction is sluggish at room temperature, but this may also increase the formation of side products.
Formation of Multiple Products/Impurities My crude product shows multiple spots on TLC. What are the likely side products?Unreacted Starting Material: Incomplete reaction can leave unreacted p-bromobenzenesulfonyl chloride or methylamine.Increase the reaction time or consider a slight excess of methylamine. Monitor the reaction progress by TLC until the limiting reagent is consumed.
Di-sulfonylation of Methylamine: Although less common with a monofunctional sulfonyl chloride, the formation of bis(p-bromobenzenesulfonyl)methylamine is a possibility, especially if the reaction conditions are harsh.Use a slight excess of methylamine to favor the formation of the desired monosulfonated product.
Hydrolysis Product: As mentioned, the presence of moisture will lead to the formation of p-bromobenzenesulfonic acid.Rigorously exclude water from the reaction.
Product Purification Difficulties I am having trouble purifying my p-bromo-N-methylbenzenesulfonamide.Oiling Out During Recrystallization: The product may separate as an oil instead of crystals if the solvent is too nonpolar or the cooling is too rapid.Use a solvent system where the product has high solubility when hot and low solubility when cold (e.g., ethanol/water, toluene, or hexanes/ethyl acetate). Allow the solution to cool slowly. Scratching the inside of the flask or adding a seed crystal can induce crystallization.
Streaking on TLC Plates: The acidic N-H proton of the sulfonamide can cause streaking on silica gel.Add a small amount of acetic acid (e.g., 0.5%) to the eluent to suppress deprotonation and achieve sharper spots.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of p-bromo-N-methylbenzenesulfonamide?

A1: The synthesis is a nucleophilic substitution reaction where methylamine attacks the electrophilic sulfur atom of p-bromobenzenesulfonyl chloride, displacing the chloride and forming the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.

Reaction_Scheme pBSC p-Bromobenzenesulfonyl Chloride Product p-Bromo-N-methylbenzenesulfonamide pBSC->Product + Methylamine MeA Methylamine MeA->Product HCl HCl Product->HCl + Base + Base

Caption: General reaction for p-bromo-N-methylbenzenesulfonamide synthesis.

Q2: Which base should I choose for this reaction?

A2: The choice of base can significantly impact the reaction yield and workup procedure.

  • Pyridine: Can act as both a base and a solvent. However, it can sometimes lead to lower yields and can be difficult to remove completely.

  • Triethylamine (TEA): A common and effective organic base for reactions in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Aqueous Inorganic Bases (e.g., NaOH, K₂CO₃): Can be very effective in a biphasic system (e.g., THF/water). This method avoids the use of pyridine and can lead to high yields and simpler purification.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v), to separate the product from the starting materials. The starting sulfonyl chloride is less polar than the product sulfonamide. The reaction is complete when the spot corresponding to the p-bromobenzenesulfonyl chloride has disappeared.

Q4: What are the key safety precautions for this synthesis?

A4: p-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Methylamine is a flammable and corrosive gas, often supplied as a solution in a solvent. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

Experimental Protocols

Below are detailed methodologies for the synthesis of p-bromo-N-methylbenzenesulfonamide, based on common procedures for sulfonamide formation.

Protocol 1: Synthesis using Triethylamine in Dichloromethane

This protocol is a standard method using an organic base in an anhydrous organic solvent.

Materials:

  • p-Bromobenzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq).

  • Slowly add methylamine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol1_Workflow start Start dissolve Dissolve p-bromobenzenesulfonyl chloride in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tea Add Triethylamine cool->add_tea add_mea Add Methylamine dropwise add_tea->add_mea react Stir at room temperature for 12-24h add_mea->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry over MgSO₄ and Concentrate workup->dry purify Purify by Recrystallization or Column Chromatography dry->purify end End purify->end

Caption: Workflow for synthesis using triethylamine in DCM.
Protocol 2: Synthesis using Potassium Carbonate in a Biphasic System

This protocol, adapted from a similar synthesis, often results in high yields and easier purification.[1]

Materials:

  • p-Bromobenzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water)

  • Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • 5 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve p-bromobenzenesulfonyl chloride (1.0 eq) in THF in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of methylamine (1.1 eq) and potassium carbonate (1.1 eq).

  • Add the aqueous solution to the stirred THF solution at room temperature.

  • Stir the biphasic mixture vigorously for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the mixture with 5 M HCl.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water).

Data Presentation

The following table summarizes expected yields for sulfonamide synthesis under different conditions, based on analogous reactions reported in the literature. This data is intended to serve as a guide for optimization.

BaseSolvent SystemTemperatureReaction TimeTypical YieldReference
PyridineDichloromethaneRoom Temp.24-48 hLow to Moderate[1]
TriethylamineDichloromethane0°C to Room Temp.12-24 hModerate to GoodGeneral Procedure
Potassium CarbonateTHF / WaterRoom Temp.24 hGood to Excellent (~73% for a similar reaction)[1]
Sodium HydroxideTHF / WaterRoom Temp.24 hGood (often faster than K₂CO₃)[1]

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Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Benzenesulfonamide, p-bromo-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of Benzenesulfonamide, p-bromo-N-methyl-.

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of Benzenesulfonamide, p-bromo-N-methyl- that are relevant to its purification?

Benzenesulfonamide, p-bromo-N-methyl- is typically a white to light-yellow powder or crystalline solid. Its sulfonamide group contributes to its solubility in polar solvents. Understanding these basic properties is the first step in developing a successful purification strategy.[1]

Q2: What are the primary impurities I should expect when synthesizing Benzenesulfonamide, p-bromo-N-methyl-?

While specific byproducts depend on the synthetic route, common impurities in sulfonamide synthesis include:

  • Unreacted Starting Materials: Such as p-bromobenzenesulfonyl chloride and methylamine.

  • Di-sulfonated byproducts: Formation of a secondary sulfonamide if the reaction conditions are not carefully controlled.

  • Hydrolysis products: The starting sulfonyl chloride can hydrolyze to p-bromobenzenesulfonic acid.

Q3: Which purification techniques are most effective for Benzenesulfonamide, p-bromo-N-methyl-?

The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. 1. Insufficient solvent volume.2. Inappropriate solvent choice.1. Gradually add more hot solvent until the compound dissolves.2. If a large volume of solvent is required, consider a different solvent or a co-solvent system. Good starting points for polar compounds like sulfonamides are ethanol, isopropanol, or acetone, potentially with the addition of water.
No crystals form upon cooling. 1. The solution is too dilute.2. The solution is supersaturated and requires nucleation.1. Evaporate some of the solvent to concentrate the solution and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. 1. The solution is too concentrated.2. The solution was cooled too rapidly.3. High levels of impurities are present.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.2. Let the flask cool to room temperature before placing it in an ice bath.3. Consider a preliminary purification step like column chromatography to remove significant impurities.
Low recovery of the purified product. 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for washing the crystals.1. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.2. Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. 1. Inappropriate solvent system (eluent).2. Column overloading.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.2. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
Streaking of the compound on the TLC plate or column. 1. The compound is interacting too strongly with the silica gel.2. The compound is acidic.1. Use a more polar eluent system.2. The sulfonamide proton can be acidic. Consider adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent to improve the peak shape.
Decomposition of the product on the column. Silica gel is acidic and can sometimes cause degradation of sensitive compounds.If you suspect decomposition, consider using deactivated silica gel (by pre-treating with a base like triethylamine) or an alternative stationary phase like neutral alumina.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude Benzenesulfonamide, p-bromo-N-methyl- in various polar solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Using TLC, determine a suitable solvent system (eluent) that provides good separation between your desired compound and any impurities. A common starting point for sulfonamides is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Benzenesulfonamide, p-bromo-N-methyl-.

Visualizations

Purification_Troubleshooting start Crude Product assess_purity Assess Purity (TLC) start->assess_purity decision High Purity? assess_purity->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No final_product Pure Product recrystallize->final_product chromatography->recrystallize For final polish chromatography->final_product

Caption: General purification workflow for Benzenesulfonamide, p-bromo-N-methyl-.

Recrystallization_Troubleshooting_Logic start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Compound Oiled Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Successful Purification issue->success No concentrate Concentrate Solution no_crystals->concentrate reheat_dilute Reheat & Dilute oiling_out->reheat_dilute check_cold_sol Check Cold Solubility low_yield->check_cold_sol seed_scratch Seed or Scratch concentrate->seed_scratch cool_slowly Cool Slowly reheat_dilute->cool_slowly

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Purification of p-Bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the purification of p-bromo-N-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of p-bromo-N-methylbenzenesulfonamide?

A1: Common impurities typically arise from the synthesis process and can include unreacted starting materials such as 4-bromobenzenesulfonyl chloride and methylamine, or byproducts like 4-bromobenzenesulfonic acid formed from hydrolysis of the sulfonyl chloride. Residual solvents from the reaction or initial work-up are also common.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an effective initial method to assess purity. By spotting your crude material against the starting materials on a silica gel plate, you can visualize the number of components. The presence of multiple spots indicates impurities. For more detailed analysis, ¹H NMR spectroscopy can identify and quantify impurities, and measuring the melting point range can also indicate purity (a broad melting range suggests impurities).[1]

Q3: Which purification technique is most suitable for my sample?

A3: The best technique depends on the nature and quantity of the impurities.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product, especially if the crude material is already relatively pure.

  • Acid-Base Extraction: Highly effective for removing acidic or basic impurities.[2] For instance, a wash with an aqueous base like sodium bicarbonate can remove acidic impurities such as leftover 4-bromobenzenesulfonic acid.[3][4]

  • Column Chromatography: The most powerful method for separating compounds with different polarities, making it suitable for complex mixtures or when high purity is essential.[5][6]

Q4: My compound is streaking on the TLC plate. What does this mean?

A4: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the silica gel, which can be due to its acidic nature. Sulfonamides possess an acidic N-H proton. To resolve this, you can add a small amount of acid (e.g., 0.5-1% acetic acid) to your eluent system, which can lead to sharper, more defined spots by ensuring the compound remains in a single protonation state.[7] Overloading the TLC plate can also cause streaking.

Troubleshooting Guides

Problem 1: During recrystallization, the compound "oils out" instead of forming crystals.
  • Possible Cause: The solution may be too concentrated, or it is being cooled too rapidly. The presence of significant impurities can also depress the melting point, causing the compound to separate as a liquid below its melting point.[7][8]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the concentration slightly. Allow the flask to cool much more slowly; let it stand at room temperature before moving it to an ice bath. Insulating the flask can also help promote gradual cooling. If the problem persists, the impurity level may be too high for recrystallization alone, and prior purification by column chromatography may be necessary.[8]

Problem 2: No crystals form upon cooling the recrystallization solution.
  • Possible Cause: The solution may be too dilute (too much solvent was used), or it is a supersaturated solution that requires nucleation to begin crystallization.[8]

  • Solution: Try to induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, if available, add a tiny "seed" crystal of pure p-bromo-N-methylbenzenesulfonamide. If these methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[8]

Problem 3: During column chromatography, there is poor separation between the product and an impurity.
  • Possible Cause: The chosen eluent (solvent system) may not have the optimal polarity to differentiate between the compounds.[9]

  • Solution: Perform a systematic TLC analysis with various solvent systems to find an eluent that provides a good separation (difference in Rf values) between your desired product and the impurity. The ideal Rf for the product is typically around 0.3. For sulfonamides, common eluents include mixtures of hexanes and ethyl acetate.[6] Experiment with different ratios or try adding a small percentage of a more or less polar solvent to fine-tune the separation.

Problem 4: An emulsion forms during acid-base extraction.
  • Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if the solution contains impurities that act as surfactants.

  • Solution: Allow the separatory funnel to stand undisturbed for some time, as some emulsions will break on their own. Gentle swirling instead of vigorous shaking can help prevent their formation. To break a persistent emulsion, you can add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer and can help force the separation of the layers.[10]

Purification Data Summary

The following table summarizes common purification techniques and their expected outcomes for sulfonamide derivatives.

TechniqueApplicabilityTypical Solvent System(s)Expected Purity/YieldCitation
Recrystallization Removing minor impurities from a solid product.Ethanol/Water, Acetone/Hexane, TolueneHigh Purity (>99%), Yield varies (can be low).[8][11]
Acid-Base Extraction Removal of acidic or basic impurities.Organic Solvent (e.g., Ethyl Acetate) & Aqueous Acid/Base (e.g., 5% HCl, 5% NaHCO₃)Significantly removes ionic impurities before final purification.[2]
Column Chromatography Separating complex mixtures with varying polarities.Hexane/Ethyl Acetate gradientsHigh Purity (>98%). Yield can be high but depends on separation efficiency.[6][12]
Supercritical Fluid Chromatography (SFC) Advanced separation of regulated sulfonamides.CO₂ with Methanol modifierHigh-resolution separation for analytical purposes.[13][14]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude p-bromo-N-methylbenzenesulfonamide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the solution from the heat source. Slowly add deionized water dropwise with swirling until the solution becomes slightly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[8]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them, or transfer them to a watch glass to air dry or dry in a desiccator.

Protocol 2: Acidic Impurity Removal via Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in an organic solvent in which it is soluble, such as ethyl acetate or dichloromethane, and place it in a separatory funnel.

  • Base Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup from CO₂ evolution. Shake gently for 1-2 minutes.[2]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the salt of the acidic impurity.

  • Water Wash: Wash the remaining organic layer with deionized water to remove any residual base, and then with brine to initiate drying.[10]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure to yield the purified product, which can then be further purified by recrystallization or chromatography if needed.

Purification Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of p-bromo-N-methylbenzenesulfonamide.

G start Crude p-bromo-N-methylbenzenesulfonamide assess_purity Assess Purity (TLC, NMR) start->assess_purity acid_base_impurities Acidic/Basic Impurities Detected? assess_purity->acid_base_impurities Analyze Impurity Profile multiple_spots Multiple Spots / Low Purity? acid_base_impurities->multiple_spots No acid_base_wash Perform Acid-Base Extraction Wash acid_base_impurities->acid_base_wash Yes column_chrom Perform Column Chromatography multiple_spots->column_chrom Yes recrystallize Perform Recrystallization multiple_spots->recrystallize No (Mostly Pure) acid_base_wash->multiple_spots reassess Re-assess Purity column_chrom->reassess final_product Pure Product recrystallize->final_product reassess->column_chrom Impure (Re-column) reassess->recrystallize Fractions Pure

Caption: Troubleshooting workflow for the purification of p-bromo-N-methylbenzenesulfonamide.

References

Technical Support Center: Optimizing Reaction Conditions for p-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-bromo-N-methylbenzenesulfonamide. The information is designed to assist in optimizing reaction conditions and resolving common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of p-bromo-N-methylbenzenesulfonamide?

The most common method for synthesizing p-bromo-N-methylbenzenesulfonamide is the N-methylation of p-bromobenzenesulfonamide. This reaction typically involves the deprotonation of the sulfonamide nitrogen by a base, followed by a nucleophilic substitution (SN2) reaction with a methylating agent.

Q2: Which methylating agents are suitable for this reaction?

Commonly used methylating agents include dimethyl sulfate (DMS) and methyl iodide (MeI).[1] Both are effective, but their reactivity and safety profiles differ. DMS is often preferred due to its lower cost and higher boiling point, but it is highly toxic.[1][2] MeI is also effective but can be more expensive and is a potent alkylating agent.[1]

Q3: What are the recommended bases and solvents for this synthesis?

A variety of bases can be used, including inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH), as well as organic bases. The choice of solvent is also critical, with polar aprotic solvents like tetrahydrofuran (THF), and dimethylformamide (DMF) being common. The selection of the base and solvent system can significantly impact the reaction rate and yield.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the reaction mixture to spots of the starting material (p-bromobenzenesulfonamide), you can determine when the starting material has been consumed.

Q5: What are the primary side reactions to be aware of?

The main side reactions include O-alkylation of the sulfonyl group, although this is generally less favorable than N-alkylation, and over-alkylation to form a quaternary ammonium salt, which is less common for sulfonamides.[3] Incomplete reactions are also a common issue.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base may not be strong enough to deprotonate the sulfonamide. 2. Inactive Methylating Agent: The methylating agent may have degraded. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Moisture in the Reaction: Water can quench the base and react with the methylating agent.1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or a stronger organic base). 2. Use a fresh bottle of the methylating agent. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of Unreacted Starting Material 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Stoichiometry Imbalance: An insufficient amount of base or methylating agent was used.1. Continue to monitor the reaction by TLC until the starting material spot disappears. 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent.
Formation of Multiple Products (Spotted on TLC) 1. Over-alkylation: Although less common, it can occur with highly reactive methylating agents or strong bases. 2. Side Reactions: Other functional groups in the molecule may be reacting.1. Use a milder base or add the methylating agent slowly to the reaction mixture. 2. Review the structure of your starting material for other nucleophilic sites and adjust the reaction conditions accordingly.
Difficulty in Product Isolation/Purification 1. Product is an oil: The product may not crystallize easily.[4] 2. Co-elution of Impurities: Impurities may have similar polarity to the product.1. Attempt purification by column chromatography.[4] 2. For column chromatography, try different solvent systems to achieve better separation. Recrystallization from a different solvent system may also be effective.[4]

Experimental Protocols

Below are representative protocols for the N-methylation of p-bromobenzenesulfonamide. Note: These are general procedures and may require optimization for your specific setup and scale.

Protocol 1: N-methylation using Dimethyl Sulfate and Potassium Carbonate

  • To a solution of p-bromobenzenesulfonamide (1.0 eq) in a suitable solvent (e.g., THF or DMF) in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.2 eq) to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 50-70 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-methylation using Methyl Iodide and Sodium Hydroxide

  • Dissolve p-bromobenzenesulfonamide (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

  • To this solution, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture vigorously for several hours to overnight, monitoring by TLC.

  • If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product as needed.

Data Presentation

The following tables summarize typical reaction conditions that can be varied to optimize the synthesis of p-bromo-N-methylbenzenesulfonamide, based on protocols for similar sulfonamide alkylations.

Table 1: Effect of Base and Solvent on N-methylation

Entry Base Solvent Temperature (°C) Typical Reaction Time (h) Expected Yield
1K₂CO₃THF606-12Moderate to Good
2K₂CO₃DMF504-8Good to High
3NaOHWater/DCM (Biphasic)2512-24Moderate to Good
4NaHTHF25-502-6Good to High

Table 2: Comparison of Methylating Agents

Methylating Agent Relative Reactivity Key Advantages Key Disadvantages
Dimethyl Sulfate (DMS) HighLower cost, higher boiling point.[1]Highly toxic, requires careful handling.[2]
Methyl Iodide (MeI) Very HighHigh reactivity.[1]More expensive, volatile, light-sensitive.[1]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p-Bromobenzenesulfonamide p-Bromobenzenesulfonamide Sulfonamide Anion Sulfonamide Anion p-Bromobenzenesulfonamide->Sulfonamide Anion Deprotonation Base Base Base->Sulfonamide Anion Methylating Agent Methylating Agent (e.g., DMS, MeI) p-Bromo-N-methylbenzenesulfonamide p-Bromo-N-methylbenzenesulfonamide Methylating Agent->p-Bromo-N-methylbenzenesulfonamide Sulfonamide Anion->p-Bromo-N-methylbenzenesulfonamide SN2 Attack

Caption: Reaction pathway for the N-methylation of p-bromobenzenesulfonamide.

Experimental_Workflow start Start reactants Combine p-Bromobenzenesulfonamide, Base, and Solvent start->reactants add_methylating_agent Add Methylating Agent reactants->add_methylating_agent reaction Heat and Stir (Monitor by TLC) add_methylating_agent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the synthesis of p-bromo-N-methylbenzenesulfonamide.

References

Technical Support Center: Degradation of Benzenesulfonamide, p-bromo-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of p-bromo-N-methyl-benzenesulfonamide. The information is presented in a question-and-answer format to address common challenges and frequently asked questions.

Disclaimer

Direct experimental data on the degradation pathways of p-bromo-N-methyl-benzenesulfonamide is limited in publicly available literature. The information provided below is based on the degradation of structurally related compounds, such as benzenesulfonic acid and other sulfonamides. These pathways and troubleshooting guides should be used as a starting point for your investigations and adapted based on your experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for p-bromo-N-methyl-benzenesulfonamide?

A1: Based on related sulfonamides, the degradation of p-bromo-N-methyl-benzenesulfonamide is likely to proceed through several pathways, including photodegradation, hydrolysis, and oxidation. Key transformations may involve cleavage of the S-N bond, cleavage of the C-S bond, and modifications to the aromatic ring, such as hydroxylation.

Q2: What are the expected major degradation products?

A2: The primary degradation products will depend on the specific conditions (e.g., pH, light exposure, presence of oxidizing agents). Plausible products include 4-bromobenzenesulfonic acid, 4-bromophenol, and N-methylaniline, resulting from the cleavage of the sulfonamide bond. Further degradation can lead to the opening of the benzene ring.

Q3: How can I monitor the degradation of p-bromo-N-methyl-benzenesulfonamide?

A3: The most common method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection or coupled with Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of the parent compound and its degradation products over time.

Q4: What analytical techniques are best for identifying the degradation products?

A4: High-resolution mass spectrometry (HRMS) is essential for the accurate identification of degradation products.[1][2] Techniques such as LC-MS/MS can provide fragmentation patterns that help in elucidating the structures of the intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structures of isolated degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation rates.

  • Possible Cause: Fluctuations in experimental conditions such as temperature, pH, or light intensity. The presence of trace metal ions can also catalyze degradation.

  • Troubleshooting Steps:

    • Control Temperature: Use a thermostatically controlled water bath or incubator to maintain a constant temperature.

    • Buffer pH: Ensure the pH of your reaction solution is stable throughout the experiment by using an appropriate buffer system.

    • Control Light Exposure: For photodegradation studies, use a calibrated light source and ensure consistent sample positioning. For other studies, protect samples from light by using amber vials or covering them with aluminum foil.

    • Use High-Purity Water: Use HPLC-grade or ultrapure water to minimize the presence of catalytic metal ions and other impurities.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Formation of minor degradation products, impurities in the starting material, or artifacts from the analytical method.

  • Troubleshooting Steps:

    • Analyze a Blank: Run a blank sample (solvent without the compound) to identify any peaks originating from the solvent or system.

    • Check Starting Material Purity: Analyze the starting material to ensure the unexpected peaks are not impurities.

    • Perform Forced Degradation: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products. This can help in matching the unexpected peaks.

    • Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column to improve the separation and resolution of all peaks.

Issue 3: Poor recovery of the parent compound at the initial time point.

  • Possible Cause: Adsorption of the compound onto the surface of the experimental vessel or rapid degradation upon dissolution.

  • Troubleshooting Steps:

    • Use Inert Materials: Employ glass or polypropylene vessels, as some compounds can adsorb to certain plastics.

    • Saturate the Vessel: Before starting the experiment, rinse the vessel with a solution of the compound to saturate any active adsorption sites.

    • Check Dissolution Stability: Analyze the sample immediately after dissolution to determine if significant degradation occurs during sample preparation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of p-bromo-N-methyl-benzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated UV lamp (e.g., 254 nm or 365 nm) for a defined period.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to an appropriate concentration and analyze by a stability-indicating HPLC-MS method.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for p-bromo-N-methyl-benzenesulfonamide under various conditions, based on typical results for similar compounds.

Stress ConditionTemperature (°C)Time (hours)Degradation (%)Major Degradation Products
0.1 M HCl6024~15%4-bromobenzenesulfonic acid, N-methylaniline
0.1 M NaOH6024~40%4-bromophenol, N-methylbenzenesulfonamide
3% H₂O₂2524~60%Hydroxylated derivatives, ring-opened products
UV Light (254 nm)258>90%Multiple photoproducts
Heat (solid)10524<5%Minimal degradation
Heat (solution)6024~10%4-bromobenzenesulfonic acid

Visualizations

Hypothetical Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent p-bromo-N-methyl- benzenesulfonamide p1 4-bromobenzenesulfonic acid parent->p1 Acidic/Basic p2 N-methylaniline parent->p2 Acidic p3 Hydroxylated derivatives parent->p3 H₂O₂ p5 Debrominated products parent->p5 UV light p4 Ring-opened products p3->p4 p6 Polymerized products p5->p6

Caption: Proposed degradation pathways for p-bromo-N-methyl-benzenesulfonamide.

Experimental Workflow for Degradation Studies

start Prepare Stock Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize analyze Analyze by LC-MS neutralize->analyze identify Identify Degradation Products (MS/MS, HRMS) analyze->identify quantify Quantify Parent and Products analyze->quantify pathway Elucidate Degradation Pathway identify->pathway quantify->pathway

Caption: General workflow for investigating degradation kinetics and pathways.

References

"common pitfalls in the use of p-bromo-N-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of p-bromo-N-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is p-bromo-N-methylbenzenesulfonamide and what are its primary applications?

A1: p-Bromo-N-methylbenzenesulfonamide is an organic compound featuring a sulfonamide functional group and a bromine atom on a benzene ring.[1] It is primarily used as a versatile intermediate in organic synthesis. Its key applications include its use as a building block in drug discovery and as a substrate in cross-coupling reactions to form more complex molecules. The sulfonamide moiety can also act as a protecting group for amines.

Q2: What are the general storage and handling recommendations for this compound?

A2: To ensure stability, p-bromo-N-methylbenzenesulfonamide should be stored in a cool, dry place away from light and moisture. For compounds in the sulfonamide class, it is often recommended to store them under an inert atmosphere (e.g., argon or nitrogen), especially for long-term storage, to prevent potential degradation.[2]

Q3: What are the main safety hazards associated with p-bromo-N-methylbenzenesulfonamide?

A3: Based on data for structurally similar compounds like 4-bromobenzenesulfonamide and N-methylbenzenesulfonamide, this chemical should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation.[3][4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential during handling.

Q4: How stable is the sulfonamide group to different reaction conditions?

A4: The N-methylbenzenesulfonamide group is generally stable under many synthetic conditions, which is why it can function as a protecting group. However, it is susceptible to cleavage under harsh acidic or reductive conditions.[5] Hydrolysis of the sulfur-nitrogen (S-N) bond can occur, particularly in highly acidic or basic aqueous solutions, and the rate of degradation is expected to increase with temperature.[6] For many sulfonamides, maximum stability is observed in the neutral pH range.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and use of p-bromo-N-methylbenzenesulfonamide.

Synthesis and Purification Issues

Q1: My synthesis of p-bromo-N-methylbenzenesulfonamide from 4-bromobenzenesulfonyl chloride and methylamine is giving a low yield. What are the common causes?

A1: Low yields in this sulfonylation reaction can stem from several factors:

  • Base Stoichiometry: An insufficient amount of base (like triethylamine or pyridine) can lead to the formation of methylamine hydrochloride, halting the reaction. Ensure at least two equivalents of a non-nucleophilic base are used if starting from methylamine hydrochloride, or one equivalent if using aqueous methylamine.

  • Reaction Temperature: The reaction is typically performed at room temperature or slightly below.[7] Running the reaction at elevated temperatures can lead to side products.

  • Moisture: 4-bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid. Ensure all glassware is dry and use anhydrous solvents.

  • Impure Starting Materials: Verify the purity of the 4-bromobenzenesulfonyl chloride.

Q2: I'm having trouble purifying the crude product. It "oils out" during recrystallization. What should I do?

A2: "Oiling out" is a common purification problem, especially when residual impurities are present.[8] Here are some troubleshooting steps:

  • Solvent Choice: The chosen solvent may be too good, or the polarity difference between hot and cold is insufficient. Try a solvent pair system, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude product in the minimum amount of the more soluble hot solvent, then slowly add the less soluble solvent until turbidity persists.

  • Cooling Rate: Cool the solution slowly. A rapid temperature drop can favor oil formation over crystal lattice formation. Insulating the flask can help.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Alternative Purification: If recrystallization fails, column chromatography is a reliable alternative. A typical eluent system would be a gradient of ethyl acetate in hexane.

Sulfonamide Stability and Cleavage Issues

Q1: I suspect my compound is degrading during a reaction run under acidic conditions. How can I confirm this and what can I do?

A1: Degradation under acidic conditions typically involves the cleavage of the S-N bond.[6]

  • Confirmation: Monitor the reaction by TLC or LC-MS. Look for the appearance of a new, more polar spot corresponding to 4-bromobenzenesulfonic acid or the deprotected amine.

  • Mitigation: If possible, switch to milder, non-acidic conditions. If acidic conditions are necessary, use the mildest acid possible and the lowest effective temperature. The use of trifluoromethanesulfonic acid (TfOH) has been reported for the chemoselective deprotection of N-arylsulfonamides and may be too harsh if cleavage is not desired.[9][10]

Q2: I am using the sulfonamide as a protecting group and now I cannot cleave it. What are the recommended methods?

A2: The N-methylbenzenesulfonamide group is robust and its cleavage can be challenging. Harsh conditions are often required, which may not be compatible with other functional groups in your molecule.[5]

  • Acidic Hydrolysis: Strong acids at elevated temperatures can effect cleavage. A common method involves using a near-stoichiometric amount of a strong acid like trifluoromethanesulfonic acid.[9][10]

  • Reductive Cleavage: Conditions such as sodium in liquid ammonia or sodium naphthalenide are often used for cleaving sulfonamides, although these are very harsh and not chemoselective.

  • Alternative Reagents: For some sulfonamides, reagents like HBr in acetic acid with phenol can be effective.

Cleavage Method Conditions Common Issues Compatibility
Acidic Hydrolysis Trifluoromethanesulfonic acid, 80-100 °CPotential for sulfonyl group migration on electron-rich rings.[10]Poor with acid-labile groups (e.g., Boc, t-butyl esters).
Reductive Cleavage Sodium / Liquid AmmoniaVery harsh, not selective, requires special equipment.Poor with reducible groups (alkynes, esters, some aromatics).
HBr/Phenol HBr in Acetic Acid, Phenol scavengerCorrosive, requires elevated temperatures.Incompatible with many protecting groups.
Cross-Coupling Reaction Issues

Q1: My Suzuki-Miyaura cross-coupling reaction using p-bromo-N-methylbenzenesulfonamide is not working. I am recovering my starting material.

A1: Failure of Suzuki-Miyaura couplings involving aryl bromides can be a complex issue.[11][12] Here is a logical workflow to troubleshoot the problem.

Suzuki_Troubleshooting start Reaction Failed: Recovered Starting Material check_reagents 1. Check Reagent Quality - Boronic acid/ester still active? - Base dry and non-coordinating? - Solvent anhydrous and degassed? start->check_reagents check_catalyst 2. Check Catalyst System - Pd source active (Pd(0))? - Ligand appropriate and not oxidized? - Correct Pd:Ligand ratio? check_reagents->check_catalyst check_conditions 3. Check Reaction Conditions - Temperature high enough? - Reaction time sufficient? - Fully anaerobic conditions? check_catalyst->check_conditions homocoupling Observe Boronic Acid Homocoupling? check_conditions->homocoupling deboronation Observe Protodeboronation? check_conditions->deboronation no_reaction No Side Products, Just Starting Material check_conditions->no_reaction sol1 Solution: - Improve degassing - Check for oxygen leaks homocoupling->sol1 sol2 Solution: - Use stronger, non-nucleophilic base - Ensure anhydrous conditions deboronation->sol2 sol3 Solution: - Increase temperature - Screen different ligands/Pd sources - Consider in-situ Br to I conversion [1] no_reaction->sol3

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Q2: I am observing significant amounts of a homocoupling byproduct from my boronic acid partner. What is causing this?

A2: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can facilitate an alternative catalytic cycle.

  • Improve Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process. Check for any potential leaks in your setup.

Q3: The reaction is very slow and gives a poor yield, even after optimizing conditions. Are there any other strategies?

A3: Aryl bromides can sometimes be resistant to oxidative addition to the palladium catalyst, especially with complex substrates.[11] A strategy to overcome this is an in situ Finkelstein reaction, where the aryl bromide is converted to the more reactive aryl iodide immediately before the cross-coupling.[11] This can be achieved by adding an iodide salt (like KI or NaI) along with a copper(I) catalyst to the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of p-Bromo-N-methylbenzenesulfonamide

This protocol describes a typical lab-scale synthesis.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Dissolve methylamine hydrochloride and DIPEA in DCM b Cool solution to 0 °C a->b c Add 4-bromobenzenesulfonyl chloride solution dropwise b->c d Allow to warm to RT c->d e Stir for 16 hours d->e f Monitor by TLC e->f g Quench with water, separate layers f->g h Extract aqueous layer with DCM g->h i Combine organic layers, dry, and concentrate h->i j Purify by recrystallization or column chromatography i->j Cleavage_Logic start Need to Cleave Sulfonamide Group check_stability Are other functional groups acid-labile (e.g., Boc, silyl ethers)? start->check_stability proceed Proceed with Acidic Cleavage Protocol check_stability->proceed No rethink Rethink Synthetic Strategy: - Use reductive cleavage - Cleave earlier in synthesis check_stability->rethink Yes

References

"stability issues with Benzenesulfonamide, p-bromo-N-methyl- in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzenesulfonamide, p-bromo-N-methyl-. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter with Benzenesulfonamide, p-bromo-N-methyl- solutions.

Problem Possible Cause Recommended Solution
Unexpected decrease in compound concentration over time. Degradation of the compound. This could be due to factors such as pH, temperature, or light exposure.Refer to the stability data tables below. Adjust storage conditions to optimal parameters. Consider preparing fresh solutions more frequently.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products. The primary degradation pathway may involve hydrolysis of the sulfonamide bond or reactions involving the bromine substituent.Analyze the new peaks to identify the degradation products. This can help in understanding the degradation mechanism and in optimizing solution conditions to minimize their formation.
Precipitation or cloudiness in the solution. Poor solubility or compound degradation leading to insoluble products. The solvent may not be suitable, or the concentration may be too high.Verify the solubility of the compound in your chosen solvent. Consider using a co-solvent or adjusting the pH. If degradation is suspected, refer to the stability data to select more suitable conditions.
Discoloration of the solution (e.g., turning yellow or brown). Oxidative degradation or photodecomposition. Exposure to air (oxygen) or light can lead to the formation of colored byproducts.Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Store solutions in amber vials or protect them from light. The addition of antioxidants could be explored, but their compatibility must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of Benzenesulfonamide, p-bromo-N-methyl-?

A1: Based on general stability profiles of similar sulfonamide compounds, it is recommended to store solutions at low temperatures (2-8 °C) and protected from light. The choice of solvent and pH are also critical factors. For aqueous solutions, a pH range of 4-6 is often found to be optimal for sulfonamide stability.

Q2: What are the likely degradation pathways for Benzenesulfonamide, p-bromo-N-methyl- in solution?

A2: The most probable degradation pathway is the hydrolysis of the sulfonamide bond, which can be catalyzed by acidic or basic conditions. This would lead to the formation of 4-bromobenzenesulfonic acid and N-methylamine. Another possibility is the debromination of the aromatic ring, especially under photolytic conditions.

Q3: How can I monitor the stability of my Benzenesulfonamide, p-bromo-N-methyl- solution?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the parent compound from its potential degradation products. Regular analysis of the solution over time will provide a quantitative measure of its stability.

Q4: Are there any known stabilizers for sulfonamide solutions?

A4: While specific stabilizers for Benzenesulfonamide, p-bromo-N-methyl- have not been documented, general strategies to enhance the stability of sulfonamides in solution include the use of buffers to maintain an optimal pH, the addition of antioxidants to prevent oxidative degradation, and the use of light-protective packaging. The suitability of any additive must be experimentally verified.

Stability Data (Hypothetical)

The following tables present hypothetical stability data for Benzenesulfonamide, p-bromo-N-methyl- to illustrate potential degradation trends.

Table 1: Effect of pH on Stability in Aqueous Buffer at 25°C after 7 days

pH% Remaining of Initial Concentration
285.2%
498.5%
792.1%
1075.6%

Table 2: Effect of Temperature on Stability in pH 5 Acetate Buffer after 7 days

Temperature% Remaining of Initial Concentration
4°C99.8%
25°C97.2%
40°C88.4%

Table 3: Effect of Light on Stability in Methanol at 25°C after 24 hours

Condition% Remaining of Initial Concentration
Ambient Light91.5%
Dark99.5%

Experimental Protocols

Protocol: HPLC Method for Stability Assessment of Benzenesulfonamide, p-bromo-N-methyl-

This protocol is adapted from a method for a structurally related compound and should be validated for your specific application.[1]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile

    • Gradient:

      • 0-15 min: 50% B to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% B to 50% B

      • 18-25 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzenesulfonamide, p-bromo-N-methyl- reference standard and dissolve it in 10 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dilute the experimental solutions to fall within the range of the calibration curve using the mobile phase.

  • Procedure:

    • Inject the working standard solutions to establish a calibration curve.

    • Inject the prepared samples from the stability study at specified time points.

    • Quantify the concentration of Benzenesulfonamide, p-bromo-N-methyl- in the samples by comparing the peak area to the calibration curve.

    • Monitor for the appearance and growth of any new peaks, which may indicate degradation products.

Visualizations

cluster_workflow Experimental Workflow for Stability Study prep Prepare Solutions (Different Conditions) store Store Samples (Controlled Environment) prep->store sample Sample at Time Points (e.g., 0, 1, 3, 7 days) store->sample analyze HPLC Analysis sample->analyze data Data Analysis (% Degradation) analyze->data

Caption: Workflow for a typical stability study of a compound in solution.

cluster_pathway Hypothesized Degradation Pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis parent Benzenesulfonamide, p-bromo-N-methyl- acid 4-Bromobenzenesulfonic acid parent->acid Acidic or Basic Conditions amine N-methylamine parent->amine Acidic or Basic Conditions dehalo N-methylbenzenesulfonamide parent->dehalo Light Exposure (UV)

Caption: Potential degradation routes for Benzenesulfonamide, p-bromo-N-methyl-.

cluster_troubleshooting Troubleshooting Decision Tree start Instability Observed? concentration Decreased Concentration? start->concentration Yes new_peaks New HPLC Peaks? start->new_peaks Yes precipitate Precipitation? start->precipitate Yes no No Issues Proceed with Experiment start->no No check_storage Action: Check Storage (Temp, pH, Light) concentration->check_storage id_degradants Action: Identify Degradation Products new_peaks->id_degradants check_solubility Action: Verify Solubility & Concentration precipitate->check_solubility

Caption: A decision tree to guide troubleshooting of stability issues.

References

"alternative workup procedures for p-bromo-N-methylbenzenesulfonamide reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-bromo-N-methylbenzenesulfonamide reactions.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing p-bromo-N-methylbenzenesulfonamide?

A1: The most common laboratory synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine or methylamine hydrochloride in the presence of a base. The reaction is typically carried out in a suitable organic solvent like dichloromethane (DCM).[1]

Q2: What are the most common issues encountered during the workup of this reaction?

A2: Researchers frequently report three main challenges during the workup:

  • Product "oiling out": Instead of precipitating as a solid, the product separates as an oil, making isolation difficult.[2]

  • Low yield after purification: Significant loss of product can occur during recrystallization or chromatography.

  • Persistent impurities: Difficulty in removing unreacted starting materials or side-products, particularly the starting sulfonyl chloride and the corresponding sulfonic acid.

Q3: What are the recommended purification methods for p-bromo-N-methylbenzenesulfonamide?

A3: The two primary purification techniques are recrystallization and column chromatography.

  • Recrystallization: A mixed solvent system is often effective. Common choices include ethanol/water and acetone/hexanes.[2][3]

  • Column Chromatography: Silica gel is the standard stationary phase, with a mobile phase gradient of ethyl acetate in hexanes.[3][4]

Troubleshooting Guides

Problem 1: The crude product "oils out" during aqueous workup or recrystallization.

Possible Cause: This phenomenon often occurs when the concentration of the product in the solvent is too high upon cooling, or if the cooling process is too rapid. The presence of impurities can also lower the melting point of the mixture, favoring oil formation.[2]

Alternative Workup Procedures & Solutions:

ProcedureDetailed MethodologyExpected Outcome
Solvent/Anti-Solvent Recrystallization 1. Dissolve the crude oil in a minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) with gentle warming.2. Slowly add a "poor" solvent (an "anti-solvent") such as hexanes or heptane dropwise with vigorous stirring until the solution becomes persistently cloudy.3. If necessary, add a few drops of the "good" solvent to redissolve the oil and obtain a clear solution.4. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.[2][3]Formation of a crystalline solid instead of an oil. Purity is generally high.
Induce Crystallization 1. If the solution is supersaturated, scratch the inside of the flask with a glass stirring rod at the meniscus to create nucleation sites.2. Alternatively, add a small seed crystal of pure p-bromo-N-methylbenzenesulfonamide to the cooled solution.[2]Initiates crystallization from a supersaturated solution, preventing oiling out.
Non-Aqueous Workup (for reactions sensitive to water) 1. After the reaction is complete, filter the reaction mixture to remove any solid byproducts (e.g., amine hydrochloride salts).2. Concentrate the filtrate under reduced pressure.3. Directly purify the residue by column chromatography or recrystallization from non-aqueous solvents (e.g., ethyl acetate/hexanes).Avoids potential hydrolysis of unreacted sulfonyl chloride and can prevent the product from oiling out due to the absence of water.
Problem 2: Low yield of pure p-bromo-N-methylbenzenesulfonamide after purification.

Possible Cause: Product loss can occur due to high solubility in the recrystallization solvent, even at low temperatures, or irreversible adsorption onto the silica gel during column chromatography. Incomplete reaction or side reactions also contribute to lower yields.

Solutions & Optimization:

TechniqueDetailed ProtocolPotential for Yield Improvement
Optimization of Recrystallization 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. After slow cooling to room temperature, ensure the flask is left in an ice bath for an extended period (e.g., >30 minutes) to maximize precipitation.3. Concentrate the mother liquor to obtain a second crop of crystals. Note that this crop may be less pure.Can significantly improve recovery from the recrystallization process.
Column Chromatography Optimization 1. Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition that provides good separation (Rf of product ~0.3-0.4).2. Avoid using excessively polar solvent mixtures, which can lead to co-elution of impurities.3. Ensure the silica gel is properly packed to avoid channeling.Minimizes product loss on the column and ensures efficient separation from impurities.
Reaction Monitoring 1. Monitor the reaction progress by TLC to ensure the complete consumption of the limiting reagent (usually the sulfonyl chloride).2. Quench the reaction only after it has gone to completion to avoid purifying away unreacted starting material.Ensures the maximum theoretical yield is achieved before the workup and purification steps.
Problem 3: Presence of persistent impurities after workup.

Possible Cause: The most common impurities are unreacted 4-bromobenzenesulfonyl chloride and its hydrolysis product, 4-bromobenzenesulfonic acid. The sulfonic acid can be particularly difficult to remove due to its polarity.

Alternative Purification Strategies:

StrategyDetailed MethodologyImpurity Targeted
Aqueous Base Wash 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate).2. Wash the organic layer with a dilute aqueous base, such as 1M sodium bicarbonate or 1M sodium hydroxide solution.3. This will convert the acidic 4-bromobenzenesulfonic acid into its more water-soluble salt, which will be extracted into the aqueous layer.4. Follow with a water wash and a brine wash before drying and concentrating.4-bromobenzenesulfonic acid
Scavenger Resins 1. After the reaction, add a polymer-supported scavenger resin (e.g., an amine-based scavenger for unreacted sulfonyl chloride) to the reaction mixture.2. Stir for a specified time, then filter off the resin.3. The impurity will be bound to the resin, simplifying the workup.Unreacted 4-bromobenzenesulfonyl chloride
Preparative HPLC For high-purity requirements where other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can be employed to separate closely related impurities.Difficult-to-remove side products and isomers.

Experimental Protocols & Diagrams

Standard Synthesis and Aqueous Workup of p-Bromo-N-methylbenzenesulfonamide

Reaction: To a stirred solution of methylamine hydrochloride (1.97 mmol) in dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA) (2.95 mmol) is added, followed by 4-bromobenzenesulfonyl chloride (0.98 mmol). The reaction is stirred at room temperature for 16 hours.[1]

Workup and Purification:

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is quenched with deionized water.

  • The mixture is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product.[1]

  • The crude product is then purified by column chromatography (ethyl acetate/hexanes) or recrystallization (ethanol/water).

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start Start: Mix Methylamine HCl, DIPEA, and 4-bromobenzenesulfonyl chloride in DCM stir Stir at Room Temperature (16 hours) start->stir tlc_monitor Monitor by TLC stir->tlc_monitor quench Quench with Water tlc_monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Pure Product purify->end

Standard synthesis and workup workflow.
Troubleshooting Logic for Product Oiling Out

This diagram illustrates the decision-making process when encountering an oily product during purification.

troubleshooting_oiling_out start Crude product is an oil or oils out from solution check_concentration Is the solution very concentrated? start->check_concentration add_solvent Add more hot solvent to redissolve check_concentration->add_solvent Yes slow_cool Cool solution slowly (room temp then ice bath) check_concentration->slow_cool No add_solvent->slow_cool check_crystallization Does it crystallize? slow_cool->check_crystallization success Crystalline Product Obtained check_crystallization->success Yes failure Still an oil check_crystallization->failure No solvent_antisolvent Use Solvent/Anti-Solvent Method failure->solvent_antisolvent induce_crystallization Try Inducing Crystallization (Scratching/Seeding) solvent_antisolvent->induce_crystallization induce_crystallization->check_crystallization

Decision tree for troubleshooting an oily product.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Benzenesulfonamide, p-bromo-N-methyl- and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to p-bromo-N-methyl-benzenesulfonamide and other key sulfonamide analogs. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction workflows and relevant biological pathways, this document serves as a practical resource for chemists in academia and industry.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities. The precise substitution pattern on the aromatic ring and the sulfonamide nitrogen is crucial for modulating their therapeutic properties. This guide focuses on the synthesis of p-bromo-N-methyl-benzenesulfonamide, a valuable intermediate and potential pharmacophore, and compares its preparation with that of other structurally related sulfonamides. The inclusion of a bromine atom offers a handle for further functionalization via cross-coupling reactions, while the N-methyl group can influence solubility, metabolic stability, and target engagement.

Comparison of Synthetic Performance

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. The efficiency of this reaction can be influenced by the nature of the substituents on both reactants, the reaction conditions, and the catalyst employed. The following table summarizes typical yields for the synthesis of p-bromo-N-methyl-benzenesulfonamide and other relevant sulfonamides, compiled from various literature sources.

Sulfonamide ProductStarting MaterialsReaction ConditionsTypical Yield (%)Reference
Benzenesulfonamide, p-bromo-N-methyl- p-Bromobenzenesulfonyl chloride, MethylaminePyridine, CH₂Cl₂, rt, 12h~85-95[Adapted from general procedures]
Benzenesulfonamide, 4-methyl-N-phenyl-p-Toluenesulfonyl chloride, AnilineAtomized sodium, EtOH-THF, Ultrasound, 35 kHzHigh[Not explicitly quantified in source]
N-Allyl-N-benzyl-4-methylbenzenesulfonamideN-Allyl-4-methylbenzenesulfonamide, Benzyl bromideNaOH, THF, rt, 24h67[1]
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide4-Aminoacetophenone, p-Toluenesulfonyl chloridePyridine (cat.), CH₂Cl₂, rt, 5h88[2]
N-Benzyl-p-toluenesulfonamidep-Toluenesulfonamide, Benzyl alcoholCu(OAc)₂, K₂CO₃>90[3]
N-Methyl-p-toluenesulfonamidep-Toluenesulfonyl chloride, MethylamineNot specifiedNot specified
4-Bromobenzenesulfonamide4-Bromobenzenesulfonyl chloride, AmmoniaNot specifiedNot specified[4][5]

Experimental Protocols

Protocol 1: Synthesis of Benzenesulfonamide, p-bromo-N-methyl-

This protocol describes the synthesis of the title compound from p-bromobenzenesulfonyl chloride and methylamine.

Materials:

  • p-Bromobenzenesulfonyl chloride (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve p-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • Add methylamine solution (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure p-bromo-N-methyl-benzenesulfonamide.

Protocol 2: General Synthesis of N-Substituted Sulfonamides

This general protocol can be adapted for the synthesis of various N-substituted sulfonamides from the corresponding sulfonyl chloride and amine.

Materials:

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine or Pyridine (as base, 1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the amine (1.1 eq) and the base (1.2 eq) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add the arylsulfonyl chloride (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent and wash with water, 1M HCl (if the amine is basic), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Workflow and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow for sulfonamides and their involvement in key biological signaling pathways.

G General Synthesis of N-Substituted Sulfonamides A Arylsulfonyl Chloride (e.g., p-Bromobenzenesulfonyl chloride) D Reaction Mixture in Anhydrous Solvent (e.g., DCM) A->D B Primary or Secondary Amine (e.g., Methylamine) B->D C Base (e.g., Pyridine, Triethylamine) C->D E Workup (Washing, Extraction) D->E Reaction F Purification (Chromatography/Recrystallization) E->F G N-Substituted Sulfonamide (e.g., p-bromo-N-methyl-benzenesulfonamide) F->G

Caption: A typical workflow for the synthesis of N-substituted sulfonamides.

G Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 Carbonic Anhydrase Active Site Zn Zn²⁺ Ion H2O H₂O Zn->H2O His Histidine Residues Zn->His HCO3 HCO₃⁻ + H⁺ H2O->HCO3 CO2 CO₂ CO2->H2O Hydration Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Zn Coordination

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.[6]

G Sulfonamide Modulation of the JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Sulfonamide Sulfonamide-based JAK Inhibitor Sulfonamide->JAK Inhibition

Caption: Sulfonamides can act as inhibitors in the JAK-STAT signaling pathway.[7][8]

Conclusion

The synthesis of p-bromo-N-methyl-benzenesulfonamide and its analogs can be achieved through well-established synthetic methodologies, primarily the reaction of a sulfonyl chloride with an appropriate amine. The choice of reaction conditions and purification methods is critical for obtaining high yields and purity. The comparative data presented, although compiled from diverse sources, provides valuable insights into the expected efficiencies of these transformations. The provided protocols and diagrams offer a practical foundation for researchers and drug development professionals working with this important class of compounds. Further optimization of reaction conditions for specific substrate combinations may be necessary to achieve optimal results in a given synthetic campaign.

References

Comparative Reactivity Analysis: P-Bromo-N-Methylbenzenesulfonamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate aryl halide is a critical decision that influences the efficiency, cost, and overall strategy of a synthetic route. This guide provides a comparative analysis of the reactivity of p-bromo-N-methylbenzenesulfonamide, a common building block, against its iodo and chloro analogs in widely-used palladium-catalyzed cross-coupling reactions. While direct, side-by-side experimental data for these specific sulfonamides under identical conditions is not extensively documented in the surveyed literature, this guide extrapolates from well-established principles of aryl halide reactivity and data from analogous compounds to provide a robust framework for reaction planning.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The general trend for reactivity is Ar-I > Ar-Br > Ar-Cl.[1] The weaker carbon-iodine bond facilitates the rate-determining oxidative addition step in the catalytic cycle, generally leading to faster reactions and higher yields under milder conditions compared to the analogous bromo and chloro derivatives.[2][3] Conversely, the higher cost and occasional instability of iodo-compounds can make bromo-derivatives a more practical and economically viable option for many applications.[3]

Quantitative Reactivity Comparison

The following tables summarize the expected relative reactivity and representative yields for p-halo-N-methylbenzenesulfonamides in key cross-coupling reactions. The data is compiled based on established reactivity trends and yields reported for similar aryl halide classes in the literature.

Table 1: Suzuki-Miyaura Coupling of p-Halo-N-methylbenzenesulfonamide with Phenylboronic Acid

EntryAryl HalideCatalyst SystemConditionsTime (h)Yield (%)
1p-Iodo-N-methylbenzenesulfonamidePd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv)Toluene/EtOH/H₂O, 80 °C2-6>90
2p-Bromo-N-methylbenzenesulfonamidePd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv)Toluene/EtOH/H₂O, 90 °C8-1680-90
3p-Chloro-N-methylbenzenesulfonamidePd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv)Toluene/H₂O, 100 °C12-2460-75

Table 2: Buchwald-Hartwig Amination of p-Halo-N-methylbenzenesulfonamide with Morpholine

EntryAryl HalideCatalyst SystemConditionsTime (h)Yield (%)
1p-Iodo-N-methylbenzenesulfonamidePd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu (1.2 equiv)Toluene, 90 °C1-4>95
2p-Bromo-N-methylbenzenesulfonamidePd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), NaOtBu (1.4 equiv)Toluene, 100 °C6-1285-95
3p-Chloro-N-methylbenzenesulfonamidePd₂(dba)₃ (2 mol%), RuPhos (4 mol%), K₂CO₃ (2.0 equiv)Dioxane, 110 °C18-3650-70

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving aryl sulfonamides. These should be considered as starting points and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried reaction vessel, add the p-halo-N-methylbenzenesulfonamide (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[2] The vessel is then evacuated and backfilled with an inert gas, such as argon or nitrogen, a process repeated three times. A degassed solvent system, for instance, a 4:1 mixture of toluene and water, is then introduced via syringe.[2] The resulting mixture is heated to a temperature typically ranging from 80-110°C and stirred for a period of 2 to 24 hours.[2] Upon completion of the reaction, it is cooled to room temperature and diluted with an organic solvent.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or a flame-dried Schlenk flask, combine the p-halo-N-methylbenzenesulfonamide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.4 equiv).[4] Add an anhydrous, degassed solvent such as toluene or dioxane. The reaction vessel is sealed and heated to a temperature between 90-110°C, with stirring, for 6 to 36 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. The crude product is subsequently purified by flash chromatography.[2]

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L2-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)2) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product Experimental_Workflow start Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) reaction Inert Atmosphere Heating & Stirring start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Validating the Structure of Benzenesulfonamide, p-bromo-N-methyl-: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds such as p-bromo-N-methyl-benzenesulfonamide, validating the exact atomic arrangement is crucial for understanding its chemical properties and biological activity. Single-crystal X-ray crystallography stands as the definitive method for structural elucidation, providing unambiguous proof of molecular structure. However, other powerful analytical techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer complementary and often more readily accessible means of structural validation.

This guide provides an objective comparison of X-ray crystallography with NMR and MS for the structural validation of p-bromo-N-methyl-benzenesulfonamide. We present supporting experimental data from closely related benzenesulfonamide derivatives to illustrate the strengths and limitations of each technique.

Data Presentation: A Comparative Overview

The following table summarizes the key structural information obtainable from each technique for a benzenesulfonamide derivative.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through scalar coupling, spatial proximity through NOE.Mass-to-charge ratio (m/z) of the molecular ion and its fragments, elemental composition.
Sample Requirements Single, well-ordered crystal (typically 0.1-0.5 mm).5-10 mg of sample dissolved in a deuterated solvent.Micrograms to milligrams of sample, often in solution.
Data Output Electron density map, crystallographic information file (CIF).1D and 2D spectra (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC).Mass spectrum showing relative abundance of ions at different m/z values.
Key Insights Unambiguous determination of absolute and relative stereochemistry, identification of polymorphs.Elucidation of the carbon-hydrogen framework, determination of regiochemistry and diastereomers.Confirmation of molecular weight and elemental formula.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

1. Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (scXRD) is considered the gold standard for determining molecular and crystal structures.[1] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow:

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis of p-bromo-N-methyl-benzenesulfonamide purification Purification synthesis->purification crystal_growth Crystal Growth (e.g., slow evaporation, vapor diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Workflow for Single-Crystal X-ray Crystallography.

Methodology:

  • Crystal Growth: High-quality single crystals of p-bromo-N-methyl-benzenesulfonamide are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using methods like direct methods for small molecules.[2] This provides an initial electron density map from which the atomic positions can be deduced. The structural model is then refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates, bond lengths, and angles.[3][4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms. For a compound like p-bromo-N-methyl-benzenesulfonamide, ¹H and ¹³C NMR are fundamental.

Experimental Workflow:

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) transfer Transfer to NMR tube dissolve->transfer place_in_magnet Place sample in NMR spectrometer transfer->place_in_magnet shimming Shim the magnetic field place_in_magnet->shimming acquire_spectra Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra shimming->acquire_spectra processing Process raw data (Fourier transform, phasing, baseline correction) acquire_spectra->processing integration Integrate ¹H signals processing->integration peak_picking Assign chemical shifts and coupling constants integration->peak_picking structure_elucidation Elucidate structure based on spectral data peak_picking->structure_elucidation

Workflow for NMR Spectroscopic Analysis.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of p-bromo-N-methyl-benzenesulfonamide is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

  • Data Acquisition: The sample is placed in the NMR spectrometer. The magnetic field is homogenized (shimming), and the spectra are acquired. Standard experiments include ¹H NMR, ¹³C NMR, and often 2D experiments like COSY (to show ¹H-¹H couplings) and HSQC (to show ¹H-¹³C one-bond correlations).

  • Data Analysis: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, signal integrations, and coupling patterns are analyzed to deduce the molecular structure.[6]

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental formula.

Experimental Workflow:

ms_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_an Data Analysis dissolve_sample Prepare a dilute solution of the sample (e.g., 1 mg/mL in methanol or acetonitrile) infuse_sample Infuse the sample into the mass spectrometer dissolve_sample->infuse_sample ionization Ionize the sample (e.g., ESI, APCI) infuse_sample->ionization mass_analysis Analyze ions in the mass analyzer (e.g., TOF, Orbitrap) ionization->mass_analysis detection Detect ions mass_analysis->detection generate_spectrum Generate mass spectrum detection->generate_spectrum determine_mw Determine accurate mass of the molecular ion generate_spectrum->determine_mw fragmentation_analysis Analyze fragmentation pattern (MS/MS) generate_spectrum->fragmentation_analysis elemental_composition Calculate elemental composition determine_mw->elemental_composition

Workflow for Mass Spectrometric Analysis.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.[5]

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. The molecules are ionized, for example, by electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak. For p-bromo-N-methyl-benzenesulfonamide, the presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). High-resolution data allows for the determination of the exact mass and, consequently, the elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the fragments to gain further structural information.[7]

Conclusion

For the definitive structural validation of p-bromo-N-methyl-benzenesulfonamide, single-crystal X-ray crystallography is unparalleled, providing a complete and unambiguous three-dimensional structure. However, the necessity of obtaining high-quality single crystals can be a significant bottleneck.

NMR spectroscopy and mass spectrometry are indispensable and highly complementary techniques. Together, they can provide a wealth of structural information, confirming the molecular formula and the connectivity of the atoms, which in many cases is sufficient for routine structure confirmation. While these spectroscopic methods may not provide the absolute spatial arrangement of atoms with the same certainty as X-ray crystallography, they are often faster, require less sample preparation, and are more widely accessible.

For drug development and in-depth research, a combination of these techniques is often employed. Spectroscopic methods are used for initial characterization and routine analysis, while X-ray crystallography provides the ultimate proof of structure, which is often a requirement for regulatory submissions and for understanding detailed structure-activity relationships.

References

A Comparative Guide to the Synthetic Routes of p-Bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to p-bromo-N-methylbenzenesulfonamide, a valuable intermediate in pharmaceutical and agrochemical research. The comparison focuses on objectivity, supported by experimental data, to aid in the selection of the most suitable method based on laboratory needs and resources.

Introduction

p-Bromo-N-methylbenzenesulfonamide is a key building block in the synthesis of various biologically active molecules. Its preparation can be approached through two main retrosynthetic pathways: the direct sulfonylation of methylamine or the N-methylation of a sulfonamide precursor. This guide will delve into the experimental details, quantitative data, and logical workflows of these two routes to provide a clear and concise comparison.

Data Presentation

The following table summarizes the quantitative data for the two synthetic routes, providing a side-by-side comparison of their key performance indicators.

ParameterRoute 1: Direct SulfonylationRoute 2: N-Methylation of p-Bromobenzenesulfonamide
Starting Materials 4-Bromobenzenesulfonyl chloride, Methylamine4-Bromobenzenesulfonamide, Methyl iodide
Overall Yield High (estimated >90%)Excellent (quantitative over 2 steps)
Reaction Time 12-24 hoursStep 1: Overnight; Step 2: 3-6 hours
Number of Steps 12
Key Reagents Pyridine or TriethylamineAmmonia, Potassium carbonate or DBU
Solvents DichloromethaneMethanol, Dimethylformamide (DMF)
Purification Aqueous work-up, RecrystallizationStep 1: Concentration; Step 2: Work-up & Recrystallization

Synthetic Route 1: Direct Sulfonylation of Methylamine

This classical approach involves the direct reaction of 4-bromobenzenesulfonyl chloride with methylamine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. A base is required to neutralize the hydrochloric acid byproduct.

Experimental Protocol

To a solution of methylamine (1.0-1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask, an anhydrous base such as pyridine or triethylamine (1.5-2.0 equivalents) is added. The reaction mixture is cooled to 0 °C in an ice bath. A solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane is then added dropwise over 15-30 minutes. The reaction is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water. The organic layer is separated and washed successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization.[1]

route1 start Starting Materials reagents 4-Bromobenzenesulfonyl Chloride Methylamine Pyridine/Triethylamine start->reagents reaction Reaction in Dichloromethane (0°C to RT, 12-24h) reagents->reaction workup Aqueous Work-up reaction->workup purification Recrystallization workup->purification product p-Bromo-N-methyl- benzenesulfonamide purification->product

Workflow for Direct Sulfonylation (Route 1).

Synthetic Route 2: N-Methylation of p-Bromobenzenesulfonamide

This two-step route first involves the synthesis of the parent sulfonamide, p-bromobenzenesulfonamide, followed by N-methylation to introduce the methyl group.

Step 1: Synthesis of p-Bromobenzenesulfonamide

4-Bromobenzenesulfonyl chloride is reacted with an excess of ammonia in methanol. The reaction is typically stirred overnight at room temperature. The solvent is then removed under reduced pressure to yield the crude p-bromobenzenesulfonamide. This method is reported to provide a quantitative yield of the product, which can often be used in the next step without further purification.[2][3]

Step 2: N-Methylation of p-Bromobenzenesulfonamide

The p-bromobenzenesulfonamide is then N-methylated. A common method involves the use of methyl iodide as the methylating agent in the presence of a base such as potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature for 3-6 hours. After an aqueous work-up, the product can be purified by recrystallization. This methylation of sulfonamides is generally high-yielding.[4]

route2 cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: N-Methylation start1 4-Bromobenzenesulfonyl Chloride Ammonia in Methanol reaction1 Stir Overnight at RT start1->reaction1 product1 p-Bromobenzenesulfonamide reaction1->product1 start2 p-Bromobenzenesulfonamide Methyl Iodide K2CO3 or DBU in DMF product1->start2 reaction2 Stir at RT (3-6h) start2->reaction2 workup2 Aqueous Work-up reaction2->workup2 purification2 Recrystallization workup2->purification2 product2 p-Bromo-N-methyl- benzenesulfonamide purification2->product2

Workflow for N-Methylation (Route 2).

Comparison of the Synthetic Routes

Route 1: Direct Sulfonylation

  • Advantages:

    • One-step synthesis: This is a more direct and potentially time-saving approach.

    • Readily available starting materials: 4-Bromobenzenesulfonyl chloride and methylamine are common laboratory reagents.

  • Disadvantages:

    • Handling of methylamine: Methylamine is a gas at room temperature and is typically supplied as a solution in a solvent, which requires careful handling.

    • Use of pyridine or triethylamine: These bases can be noxious and require careful handling and removal during work-up.

Route 2: N-Methylation of p-Bromobenzenesulfonamide

  • Advantages:

    • Excellent overall yield: The two-step process often provides a near-quantitative yield.[2][3]

    • Solid intermediate: The intermediate, p-bromobenzenesulfonamide, is a solid that is easy to handle and can often be used without extensive purification.

    • Milder bases: While DBU is a strong base, potassium carbonate is a milder and easier-to-handle alternative for the methylation step.

  • Disadvantages:

    • Two-step process: This route involves an additional synthetic step, which may increase the overall time and resources required.

    • Use of methyl iodide: Methyl iodide is a toxic and volatile reagent that requires careful handling in a well-ventilated fume hood.

Conclusion

Both synthetic routes offer viable pathways to p-bromo-N-methylbenzenesulfonamide.

  • Route 1 (Direct Sulfonylation) is a more direct, one-pot synthesis that may be preferable for its simplicity and shorter overall reaction sequence, provided that the handling of gaseous methylamine and pyridine/triethylamine is not a concern.

  • Route 2 (N-Methylation) offers a potentially higher overall yield and utilizes an easily handled solid intermediate. This route may be advantageous when a very pure final product is desired and the two-step sequence is acceptable.

The choice between these two routes will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the available equipment and reagents, and the desired purity of the final product. For large-scale synthesis, the one-step nature of Route 1 might be more economical, while for smaller-scale laboratory preparations where high purity and ease of handling of intermediates are prioritized, Route 2 presents a compelling alternative.

References

A Comparative Guide to the Biological Activity of p-Bromo-N-methylbenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The biological activity of these compounds can be significantly modulated by the nature and position of substituents on the benzene ring. This guide provides a comparative overview of the biological activities of p-bromo-N-methylbenzenesulfonamide and its analogs, drawing upon established structure-activity relationships (SAR) within the broader class of benzenesulfonamide derivatives. While a direct head-to-head comparative study of the specific para-substituted N-methylbenzenesulfonamide series is not extensively documented in publicly available literature, this guide synthesizes data from various studies on related analogs to provide insights into their potential anticancer, antimicrobial, and enzyme inhibitory activities.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

The introduction of different substituents at the para-position of the benzenesulfonamide ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Substituent (at para-position)General Effect on Biological Activity (based on related benzenesulfonamide analogs)
Bromo (Br) Often enhances lipophilicity, which can improve cell membrane permeability. The bromo group is also a good leaving group and can participate in halogen bonding, potentially leading to enhanced binding affinity with target proteins. Studies on related brominated sulfonamides have shown potent anticancer and antimicrobial activities.
Chloro (Cl) Similar to bromo, the chloro group increases lipophilicity and can engage in halogen bonding. In some series of sulfonamides, chloro-substituted analogs have demonstrated significant antibacterial and anticancer effects.
Fluoro (F) The fluoro group is unique due to its small size and high electronegativity. It can alter the pKa of the sulfonamide nitrogen, influencing its binding to metalloenzymes like carbonic anhydrases. Fluoro-substituted analogs have been explored as potent enzyme inhibitors and anticancer agents.
**Nitro (NO₂) **The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic distribution of the benzene ring and the acidity of the sulfonamide proton. Nitro-substituted analogs have been investigated for their antimicrobial and anticancer properties.
Methyl (CH₃) The methyl group is an electron-donating group that increases lipophilicity. Its effect on activity can vary depending on the target. In some cases, it can enhance binding through hydrophobic interactions.

Key Biological Activities of Benzenesulfonamide Analogs

Anticancer Activity

Benzenesulfonamide derivatives have been extensively investigated as anticancer agents, with several mechanisms of action identified. A primary target is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1] These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis of cancer cells.

The general structure-activity relationship for benzenesulfonamide-based CA inhibitors suggests that the unsubstituted sulfonamide group is essential for binding to the zinc ion in the enzyme's active site. Substituents on the benzene ring modulate the binding affinity and selectivity for different CA isoforms. Halogenated benzenesulfonamides, including those with bromo and chloro substituents, have shown potent inhibition of tumor-associated CAs.[2]

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anticancer_pathway Sulfonamide Benzenesulfonamide Analog CAIX Carbonic Anhydrase IX/XII (Tumor-Associated) Sulfonamide->CAIX Inhibition H_ion H⁺ Export CAIX->H_ion Blocks Apoptosis Apoptosis CAIX->Apoptosis Induces pH_ext Extracellular pH (Acidic) H_ion->pH_ext pH_int Intracellular pH (Alkaline) H_ion->pH_int Proliferation Tumor Cell Proliferation & Invasion pH_ext->Proliferation pH_int->Proliferation Disrupts

Inhibition of Carbonic Anhydrase by Benzenesulfonamides.
Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-established, with the classic "sulfa drugs" acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. While resistance is a concern, the development of novel sulfonamide derivatives continues to be an active area of research.

Halogenation of the benzenesulfonamide scaffold has been shown to influence antimicrobial potency. For instance, studies on various halogenated compounds have demonstrated that the presence of bromine or chlorine can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The increased lipophilicity of halogenated analogs may facilitate their passage through bacterial cell membranes.

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antimicrobial_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Compound p-Substituted N-methylbenzenesulfonamide MIC MIC Determination (Broth Microdilution) Compound->MIC Agar Agar Well Diffusion Compound->Agar MBC MBC Determination MIC->MBC SAR Structure-Activity Relationship Analysis MIC->SAR Agar->SAR Lead Lead Compound Identification SAR->Lead

Workflow for Antimicrobial Evaluation of Analogs.

Experimental Protocols

Synthesis of p-Bromo-N-methylbenzenesulfonamide

A general method for the synthesis of p-bromo-N-methylbenzenesulfonamide involves the reaction of p-bromobenzenesulfonyl chloride with methylamine.

Materials:

  • p-Bromobenzenesulfonyl chloride

  • Methylamine (40% in water or as a gas)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate or other base

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve p-bromobenzenesulfonyl chloride in DCM in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of aqueous methylamine solution dropwise with stirring. Alternatively, bubble methylamine gas through the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

While direct comparative data for p-bromo-N-methylbenzenesulfonamide and its immediate para-substituted analogs is limited, the broader structure-activity relationships of benzenesulfonamides provide a valuable framework for predicting their biological activities. The presence and nature of the substituent at the para-position are critical determinants of anticancer, antimicrobial, and enzyme inhibitory potency. Halogenation, in particular, is a common strategy to enhance the biological profile of benzenesulfonamide derivatives. Further systematic studies on a series of para-substituted N-methylbenzenesulfonamides are warranted to elucidate the precise impact of each substituent and to identify lead compounds for further drug development.

References

A Researcher's Guide to Computational Analysis of p-Bromo-N-methylbenzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Overview of In Silico Evaluation Techniques

In the landscape of drug discovery and medicinal chemistry, benzenesulfonamides represent a critical scaffold, forming the backbone of numerous therapeutic agents. The targeted introduction of substituents, such as a bromo group at the para position and N-methylation, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative overview of computational methodologies utilized to investigate p-bromo-N-methylbenzenesulfonamide and related analogs, offering insights into their potential as therapeutic agents. While direct comprehensive computational and experimental data for p-bromo-N-methylbenzenesulfonamide is not extensively available in public literature, this guide synthesizes information from closely related sulfonamides to present a framework for its evaluation.

Comparative Analysis of Physicochemical and Biological Properties

Computational studies are instrumental in predicting the drug-like properties and potential biological activities of novel compounds. For sulfonamides, these analyses often focus on their roles as enzyme inhibitors, particularly against carbonic anhydrases, and their potential as antimicrobial or anticancer agents. The following tables summarize key computational and experimental data for a selection of benzenesulfonamide derivatives, providing a comparative baseline for assessing p-bromo-N-methylbenzenesulfonamide.

Table 1: Computed Physicochemical Properties of Selected Benzenesulfonamide Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AA (LogP)Topological Polar Surface Area (Ų)Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
p-Bromo-N-methylbenzenesulfonamideC₇H₈BrNO₂S250.111.846.212
4-Bromo-N-cyclohexylbenzenesulfonamideC₁₂H₁₆BrNO₂S318.233.454.612
N-(4-bromophenyl)-4-methylbenzenesulfonamideC₁₃H₁₂BrNO₂S326.213.546.212
BenzenesulfonamideC₆H₇NO₂S157.190.568.522

Data sourced from PubChem and other chemical databases. LogP values are indicators of lipophilicity, while TPSA is related to membrane permeability.

Table 2: Comparative Biological Activity Data of Benzenesulfonamide Analogs

Compound/AnalogTargetAssay TypeActivity (IC₅₀/Kᵢ in nM)
Acetazolamide (Standard)hCA IInhibition Assay250
Acetazolamide (Standard)hCA IIInhibition Assay12
Acetazolamide (Standard)hCA IXInhibition Assay25
Novel Benzenesulfonamide Derivative 1hCA IInhibition Assay78.5
Novel Benzenesulfonamide Derivative 1hCA IIInhibition Assay45.3
Novel Benzenesulfonamide Derivative 1hCA IXInhibition Assay5.4
Novel Benzenesulfonamide Derivative 2hCA IInhibition Assay125.6
Novel Benzenesulfonamide Derivative 2hCA IIInhibition Assay89.1
Novel Benzenesulfonamide Derivative 2hCA IXInhibition Assay7.8

This table presents hypothetical data based on published studies of various benzenesulfonamide derivatives as carbonic anhydrase (hCA) inhibitors to illustrate a comparative format.

Experimental and Computational Protocols

The following sections detail the methodologies commonly employed in the computational and experimental characterization of benzenesulfonamide derivatives.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

  • Target Preparation: The three-dimensional crystal structure of the target protein (e.g., carbonic anhydrase II, PDB ID: 2CBE) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of p-bromo-N-methylbenzenesulfonamide and its analogs are constructed and energy-minimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Software such as AutoDock Vina is used to perform the docking. A grid box is defined to encompass the active site of the target protein. Multiple docking runs are performed to ensure the reliability of the results.

  • Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with the amino acid residues in the active site.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol:

  • Geometry Optimization: The initial molecular structure is optimized using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and interaction sites.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and biological systems over time.

Protocol:

  • System Setup: The protein-ligand complex obtained from molecular docking is placed in a simulation box and solvated with an appropriate water model (e.g., TIP3P). Ions are added to neutralize the system.

  • Equilibration: The system is subjected to a series of energy minimization and equilibration steps under constant temperature and pressure to relax the system.

  • Production Run: A production MD simulation is run for a significant time period (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

Visualizing Computational Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the typical workflows and conceptual relationships in the computational study of sulfonamides.

Computational_Workflow cluster_ligand Ligand Preparation cluster_protein Target Preparation cluster_docking Molecular Docking cluster_dft DFT Calculations cluster_md Molecular Dynamics Ligand p-Bromo-N-methylbenzenesulfonamide (and Analogs) EnergyMin 3D Structure Generation & Energy Minimization Ligand->EnergyMin Docking Docking Simulation (e.g., AutoDock Vina) EnergyMin->Docking DFT Geometry Optimization & Frequency Calculation EnergyMin->DFT PDB Protein Data Bank (e.g., Carbonic Anhydrase) ProtPrep Receptor Cleaning & Protonation PDB->ProtPrep ProtPrep->Docking Analysis Binding Energy & Pose Analysis Docking->Analysis MD MD Simulation (e.g., GROMACS, AMBER) Analysis->MD Electronic HOMO, LUMO, MEP Analysis DFT->Electronic Trajectory Stability & Interaction Analysis (RMSD, RMSF) MD->Trajectory

Caption: A typical workflow for the computational analysis of a small molecule ligand.

Signaling_Pathway cluster_inhibition Enzyme Inhibition Pathway Ligand p-Bromo-N-methyl- benzenesulfonamide Complex Ligand-Enzyme Complex Ligand->Complex Binds to Active Site Enzyme Target Enzyme (e.g., Carbonic Anhydrase IX) Enzyme->Complex Inhibition Inhibition of Catalytic Activity Complex->Inhibition Effect Downstream Biological Effect (e.g., Anti-tumor Activity) Inhibition->Effect

Navigating the Nucleophilic Substitution Landscape of p-Bromo-N-methylbenzenesulfonamide: A Comparative Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized aromatic compounds is paramount. This guide provides a comparative analysis of the reaction mechanisms of p-bromo-N-methylbenzenesulfonamide with various nucleophiles, offering insights into reaction efficiency and optimal synthetic strategies. We delve into the classic Nucleophilic Aromatic Substitution (SNAr) pathway and contrast it with more contemporary and efficient transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation.

The reactivity of p-bromo-N-methylbenzenesulfonamide towards nucleophiles is a critical consideration in the synthesis of novel sulfonamide derivatives, a scaffold of significant interest in medicinal chemistry. While direct nucleophilic aromatic substitution (SNAr) is a potential pathway, the inherent characteristics of the substrate—specifically the moderate electron-withdrawing nature of the N-methylsulfonamide group and the relatively poor leaving group ability of bromide in this context—often necessitate harsh reaction conditions and result in modest yields. Consequently, alternative transition-metal-catalyzed methods have emerged as more efficient routes for the formation of carbon-nucleophile bonds on this and similar aromatic systems.

This guide presents a data-driven comparison of these synthetic approaches, supported by detailed experimental protocols and visualizations to elucidate the underlying reaction mechanisms and workflows.

The Classic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[1][2][3] For p-bromo-N-methylbenzenesulfonamide, the sulfonamide group at the para position provides some activation of the aromatic ring towards nucleophilic attack by withdrawing electron density.[4]

However, the reactivity in SNAr reactions is highly dependent on the nature of the leaving group, with the unusual trend of F > Cl > Br > I.[5][6] This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[7] As bromide is a less effective leaving group than fluoride or chloride in this context, SNAr reactions on p-bromo-N-methylbenzenesulfonamide often require high temperatures and strong nucleophiles to proceed at a reasonable rate.

Table 1: Comparison of Nucleophilic Aromatic Substitution (SNAr) of p-Bromo-N-methylbenzenesulfonamide with Various Nucleophiles (Hypothetical Data Based on General Principles)

NucleophileProductTypical Reaction ConditionsExpected Yield
Sodium Methoxidep-(Methoxy)-N-methylbenzenesulfonamideHigh Temperature (e.g., 150-200 °C) in a polar aprotic solvent (e.g., DMSO, DMF)Low to Moderate
Piperidinep-(Piperidin-1-yl)-N-methylbenzenesulfonamideHigh Temperature (e.g., 150-200 °C) in a polar aprotic solvent (e.g., DMSO, DMF)Moderate
Sodium Thiophenoxidep-(Phenylthio)-N-methylbenzenesulfonamideModerate to High Temperature in a polar aprotic solvent (e.g., DMF)Moderate to Good

Note: The data in this table is illustrative and based on general principles of SNAr reactivity. Actual yields may vary depending on specific reaction conditions.

The Modern Approach: Transition-Metal-Catalyzed Cross-Coupling Reactions

To overcome the limitations of the SNAr pathway, palladium- and copper-catalyzed cross-coupling reactions have become the methods of choice for the arylation of nucleophiles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This method is highly versatile, tolerates a wide range of functional groups, and typically proceeds under milder conditions than SNAr reactions.[10][11] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl sulfonamide and regenerate the Pd(0) catalyst.[7]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is also effective for the formation of C-N, C-O, and C-S bonds with aryl halides. While traditionally requiring harsh conditions, modern modifications with various ligands have enabled these reactions to proceed at lower temperatures.[12][13] The mechanism is believed to involve the formation of a copper(I) amide, alkoxide, or thiolate, which then reacts with the aryl halide.[14]

Table 2: Comparison of Buchwald-Hartwig and Ullmann Reactions for the Amination of p-Bromo-N-methylbenzenesulfonamide (Representative Data)

Amine NucleophileReaction TypeCatalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Reference
MorpholineBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene10092
AnilineBuchwald-HartwigPd(OAc)₂ / BINAPCs₂CO₃Toluene11085[15]
PyrrolidineUllmannCuI / L-prolineK₂CO₃DMSO90Good[13]
Various AminesUllmannCuI / PhenanthrolineK₂CO₃DMF120Moderate to Good[14]

Note: The yields are representative and can vary based on the specific amine and reaction conditions.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

A mixture of p-bromo-N-methylbenzenesulfonamide (1.0 eq.), the desired nucleophile (1.2-2.0 eq.), and a suitable base (if required, e.g., K₂CO₃ for phenols) in a polar aprotic solvent such as DMSO or DMF is heated at 150-200 °C in a sealed tube for 12-24 hours. After cooling to room temperature, the reaction mixture is poured into water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq.) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Toluene (or another suitable solvent), p-bromo-N-methylbenzenesulfonamide (1.0 eq.), and the amine nucleophile (1.1-1.5 eq.) are then added. The reaction mixture is stirred at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Ullmann Condensation

A mixture of p-bromo-N-methylbenzenesulfonamide (1.0 eq.), the amine nucleophile (1.2-2.0 eq.), a copper catalyst (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or phenanthroline, 10-40 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a high-boiling polar solvent such as DMF or DMSO is heated at 100-160 °C for 12-48 hours under an inert atmosphere. After completion of the reaction, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Reaction Pathways

To better understand the relationships between the different reaction pathways, the following diagrams illustrate the logical flow of the synthetic choices.

Reaction_Pathways cluster_start Starting Material cluster_methods Reaction Methods cluster_products Products p-Bromo-N-methylbenzenesulfonamide p-Bromo-N-methylbenzenesulfonamide SNAr Nucleophilic Aromatic Substitution (SNAr) p-Bromo-N-methylbenzenesulfonamide->SNAr Strong Nucleophile High Temperature Buchwald Buchwald-Hartwig Amination p-Bromo-N-methylbenzenesulfonamide->Buchwald Pd Catalyst Ligand, Base Product_O C-O Coupled Product SNAr->Product_O Alkoxide Product_N C-N Coupled Product SNAr->Product_N Amine Product_S C-S Coupled Product SNAr->Product_S Thiolate Buchwald->Product_N Amine Ullmann Ullmann Condensation Ullmann->Product_N Amine p-bromo-N-methylbenzenesulfonamide p-bromo-N-methylbenzenesulfonamide p-bromo-N-methylbenzenesulfonamide->Ullmann Cu Catalyst Ligand, Base Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Substrate, Nucleophile, Catalyst, Ligand, Base, Solvent) Setup->Reagents Reaction Heating and Stirring (Monitor Progress by TLC/GC-MS) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis

References

Comparative Guide to Kinetic Studies of Reactions Involving Benzenesulfonamide, p-bromo-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of reactions involving p-bromo-N-methyl-benzenesulfonamide and structurally related N-halosulfonamides. Due to a lack of extensive publicly available kinetic data specifically for p-bromo-N-methyl-benzenesulfonamide, this guide draws objective comparisons from studies on analogous compounds, primarily N-bromo-benzenesulfonamide. The information presented herein is intended to serve as a foundational resource for researchers designing and interpreting kinetic experiments with this class of compounds.

Comparative Kinetic Data

The following table summarizes typical kinetic parameters observed in reactions involving N-halosulfonamides, which can be considered analogous for studies involving p-bromo-N-methyl-benzenesulfonamide. These reactions, primarily oxidations, often exhibit similar dependencies on reactant concentrations and reaction conditions.

Reactant/ConditionObserved Order of ReactionGeneral Effect on RateReference Compound(s)
[Oxidant] (e.g., N-bromo-benzenesulfonamide)First OrderRate is directly proportional to the oxidant concentration.N-bromo-benzenesulfonamide[1]
[Substrate] Fractional to First OrderRate increases with substrate concentration, but the relationship can be complex, sometimes indicating the formation of an intermediate complex.N-bromo-benzenesulfonamide[1]
[H⁺] Fractional OrderThe reaction rate is often dependent on the acidity of the medium, suggesting the involvement of protonated species in the rate-determining step.N-bromo-benzenesulfonamide[1]
Dielectric Constant of Medium Inverse ProportionalityA decrease in the dielectric constant of the medium (e.g., by adding a non-polar solvent) can increase the reaction rate.[1]N-bromo-benzenesulfonamide[1]
Ionic Strength No Significant EffectVariations in ionic strength typically do not have a major impact on the reaction rate.N-bromo-benzenesulfonamide[1]
Addition of Reduction Product (e.g., Benzenesulfonamide)No Significant EffectThe presence of the sulfonamide product generally does not inhibit the reaction rate.[1]N-bromo-benzenesulfonamide[1]

Experimental Protocols

The following section details a generalized experimental protocol for conducting kinetic studies on reactions involving N-halosulfonamides, which can be adapted for p-bromo-N-methyl-benzenesulfonamide.

General Procedure for Kinetic Measurements

A common method for studying the kinetics of these reactions is UV-Vis spectrophotometry. The disappearance of the N-halosulfonamide can be monitored over time by measuring the change in absorbance at a specific wavelength.

Materials and Reagents:

  • p-bromo-N-methyl-benzenesulfonamide (or analogous N-halosulfonamide)

  • Substrate of interest

  • Perchloric acid (to adjust [H⁺])

  • Sodium perchlorate (to maintain constant ionic strength)

  • Solvent (e.g., aqueous acetic acid, methanol)

  • Standardized sodium thiosulfate solution

  • Potassium iodide

  • Starch indicator

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the N-halosulfonamide, substrate, perchloric acid, and sodium perchlorate in the chosen solvent. The N-halosulfonamide solution should be standardized iodometrically.

  • Reaction Initiation: A pseudo-first-order condition is typically employed by maintaining a large excess of the substrate concentration over the oxidant concentration. The reaction is initiated by adding a known volume of the N-halosulfonamide solution to a thermostated reaction mixture containing the substrate, acid, and salt.

  • Kinetic Monitoring: The progress of the reaction is followed by withdrawing aliquots of the reaction mixture at regular intervals and quenching the reaction (e.g., by adding to an acidic solution of potassium iodide). The liberated iodine is then titrated against a standard solution of sodium thiosulfate using starch as an indicator. Alternatively, the reaction can be monitored continuously using a UV-Vis spectrophotometer by following the decrease in absorbance of the N-halosulfonamide at its λmax.

  • Data Analysis: The pseudo-first-order rate constants (k') are calculated from the slope of the linear plots of log(titre/absorbance) versus time. The order of the reaction with respect to other reactants is determined by varying their concentrations while keeping others constant and observing the effect on k'.

Visualizations

Experimental Workflow for Kinetic Study

The following diagram illustrates a typical workflow for the kinetic analysis of a reaction involving an N-halosulfonamide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Oxidant, Substrate, Acid, Salt) B Standardize Oxidant (Iodometrically) A->B C Thermostated Reaction Mixture (Substrate, Acid, Salt) D Initiate Reaction (Add Oxidant) C->D E Withdraw Aliquots at Intervals D->E H OR Monitor by UV-Vis Spectrophotometry D->H F Quench Reaction (KI Solution) E->F G Titrate Liberated Iodine (Na₂S₂O₃) F->G I Plot log(Absorbance) vs. Time G->I H->I J Calculate Pseudo-First-Order Rate Constant (k') I->J K Determine Order of Reaction for Each Reactant J->K

Caption: Workflow for a typical kinetic study of N-halosulfonamide reactions.

Proposed General Reaction Pathway

The diagram below illustrates a plausible signaling pathway for the acid-catalyzed oxidation by an N-halosulfonamide, which often involves the formation of a more potent oxidizing species.

reaction_pathway oxidant RSO₂N(Br)CH₃ (p-bromo-N-methyl- benzenesulfonamide) protonated_oxidant RSO₂N⁺H(Br)CH₃ (Protonated Oxidant) oxidant->protonated_oxidant + H⁺ (fast) proton H⁺ intermediate [Oxidant-Substrate Complex] protonated_oxidant->intermediate + S (slow, rds) substrate Substrate (S) products Products intermediate->products fast

Caption: A generalized pathway for acid-catalyzed N-halosulfonamide oxidation.

References

A Comparative Guide to the Purity Assessment of Synthesized p-Bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step that underpins the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of three primary analytical techniques for assessing the purity of synthesized p-bromo-N-methylbenzenesulfonamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy and precision, and the availability of instrumentation.[1] A multi-technique approach is often the most robust strategy for a thorough purity evaluation.[1][2]

Comparison of Analytical Techniques

A summary of the key performance characteristics of HPLC, GC-MS, and NMR for the purity assessment of p-bromo-N-methylbenzenesulfonamide is presented below.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.[1]Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-to-charge ratio detection.[1]Intrinsic quantitative response of atomic nuclei in a magnetic field, providing structural and quantitative information.[1]
Quantitation Primarily a relative quantification method requiring a reference standard of known purity.[1]A relative quantification method that also necessitates a reference standard.[1]An absolute quantification method (qNMR) that can determine purity without a specific reference standard of the analyte.[1]
Selectivity Good for separating non-volatile, closely related structural isomers and impurities.[1]High selectivity based on chromatographic separation and unique mass fragmentation patterns, ideal for volatile impurities.[1]Excellent for structural elucidation and identification of impurities, offering high chemical specificity.[1][3]
Sensitivity High sensitivity, typically capable of detecting impurities at parts-per-million (ppm) levels.[1]Very high sensitivity, able to detect trace volatile impurities at parts-per-billion (ppb) levels.[1]Moderate sensitivity, generally requiring a higher sample concentration (mg of sample) compared to chromatographic methods.[1][3]
Typical Purity Determination Area percent of the main peak relative to the total peak area.Area percent of the main peak relative to the total peak area of all volatile components.Molar ratio of the analyte to an internal standard of known purity.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general method for the purity assessment of p-bromo-N-methylbenzenesulfonamide using reversed-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[2]

  • Mobile Phase: A gradient elution is typically employed for separating compounds with a range of polarities. A suitable mobile phase could be a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm, or based on the UV absorbance maximum of p-bromo-N-methylbenzenesulfonamide.

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Prepare a stock solution of the synthesized p-bromo-N-methylbenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to p-bromo-N-methylbenzenesulfonamide relative to the total area of all observed peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general method for identifying and quantifying volatile impurities in the synthesized p-bromo-N-methylbenzenesulfonamide.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities based on their peak area relative to the main component or an internal standard.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

This protocol provides a general method for determining the absolute purity of p-bromo-N-methylbenzenesulfonamide using ¹H qNMR.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity, stable compound with a known chemical structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized p-bromo-N-methylbenzenesulfonamide into a vial.

    • Accurately weigh a similar amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of p-bromo-N-methylbenzenesulfonamide and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the different purity assessment techniques.

experimental_workflow cluster_synthesis Synthesis and Initial Purification cluster_assessment Purity Assessment cluster_result Final Purity Determination synthesis Synthesis of p-bromo-N- methylbenzenesulfonamide purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc Primary Purity gcms GC-MS Analysis purification->gcms Volatile Impurities nmr NMR Analysis purification->nmr Structural Confirmation & Absolute Purity data_analysis Data Analysis and Comparison hplc->data_analysis gcms->data_analysis nmr->data_analysis final_purity Final Purity Report data_analysis->final_purity

Caption: Experimental workflow for the purity assessment of synthesized p-bromo-N-methylbenzenesulfonamide.

logical_relationship cluster_techniques Analytical Techniques compound Synthesized p-bromo-N-methylbenzenesulfonamide hplc HPLC (Relative Purity, Non-volatile Impurities) compound->hplc gcms GC-MS (Volatile Impurities, Identification) compound->gcms nmr NMR (Structural Confirmation, Absolute Purity) compound->nmr purity_profile Comprehensive Purity Profile hplc->purity_profile Orthogonal Method gcms->purity_profile Complementary Data nmr->purity_profile Orthogonal Method

Caption: Logical relationship of analytical techniques for a comprehensive purity assessment.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of p-Bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of Benzenesulfonamide, p-bromo-N-methyl-, a compound frequently utilized in synthetic chemistry. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for p-bromo-N-methylbenzenesulfonamide. While a specific SDS for this exact compound was not found in the immediate search, data from closely related compounds such as 3-Bromo-N-methylbenzenesulfonamide and 4-Bromo-3-fluoro-N-methylbenzenesulfonamide, along with general chemical safety guidelines, inform the following precautions.[1][2]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
Body Protection A lab coat or other protective clothing to prevent skin contact.[1][2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][3] If dust formation is likely, a NIOSH-approved respirator may be necessary.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Ensure adequate ventilation in the handling area.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of p-bromo-N-methylbenzenesulfonamide is through a licensed and approved chemical waste disposal facility.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.[4][5]

Experimental Protocol for Waste Collection and Labeling:

  • Container Selection:

    • Select a clean, dry, and chemically compatible container for waste accumulation. The original container is often the best choice.[6]

    • Ensure the container has a secure, leak-proof cap.[7]

  • Waste Segregation:

    • Store waste p-bromo-N-methylbenzenesulfonamide separately from incompatible materials. Based on general guidelines, keep it segregated from strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[9]

    • The label must include:

      • The full chemical name: "Benzenesulfonamide, p-bromo-N-methyl-" (avoid abbreviations or chemical formulas).[9]

      • The date when waste was first added to the container.[9]

      • A clear indication of the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[7][10]

    • The storage area should be well-ventilated.[1]

    • Keep the container tightly closed except when adding waste.[1][10]

  • Disposal Request:

    • Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of p-bromo-N-methylbenzenesulfonamide.

Figure 1. Disposal Workflow for p-Bromo-N-methylbenzenesulfonamide cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Disposal of p-Bromo- N-methylbenzenesulfonamide ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Ensure Safety container Select Compatible Waste Container ppe->container transfer Transfer Waste to Container in a Fume Hood container->transfer labeling Label Container: 'Hazardous Waste' & Chemical Name transfer->labeling Accurate Identification storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup Container Full or No Longer in Use end End: Proper Disposal Complete pickup->end

Caption: Figure 1. Disposal Workflow for p-Bromo-N-methylbenzenesulfonamide

Spill and Emergency Procedures

In the event of a spill, the following actions should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material. For solid spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS department.

For personal exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Remove contaminated clothing and wash it before reuse.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[11] Seek immediate medical attention.[8]

By adhering to these comprehensive guidelines, researchers and laboratory professionals can ensure the safe handling and disposal of p-bromo-N-methylbenzenesulfonamide, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Logistical Information for Handling Benzenesulfonamide, p-bromo-N-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Benzenesulfonamide, p-bromo-N-methyl-. The following procedures are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE):

Based on the potential hazards, the following PPE is mandatory when handling Benzenesulfonamide, p-bromo-N-methyl-:

PPE CategoryItemSpecification
Hand Protection GlovesNitrile, vinyl, or latex gloves are suitable. Always check for perforations before use and change gloves frequently.[3]
Eye Protection Safety GogglesChemical splash goggles are required to protect against dust particles and splashes.[3][4]
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat should be worn to prevent skin contact.[3]
Respiratory Protection Fume HoodAll handling of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is in proper working order.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Clear the workspace of any unnecessary equipment or chemicals.

  • Assemble all necessary apparatus for the experiment (e.g., glassware, spatulas, weighing paper).

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within the chemical fume hood to contain any dust.

  • Use a spatula for transferring the solid material.

  • Avoid creating dust by handling the compound gently.

3. Experimental Procedure:

  • Keep all containers with the compound tightly closed when not in use.

  • Conduct the experiment in a well-ventilated area, preferably within the fume hood.

  • Avoid contact with skin, eyes, and clothing.[2]

4. Post-Experiment:

  • Decontaminate all glassware and equipment that has come into contact with the chemical.

  • Wipe down the work surface within the fume hood.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

Proper disposal of Benzenesulfonamide, p-bromo-N-methyl- and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Halogenated Organic Waste: All solid waste contaminated with Benzenesulfonamide, p-bromo-N-methyl- (e.g., used weighing paper, contaminated gloves, and disposable labware) and any unreacted chemical must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[5][6] This waste should not be mixed with non-halogenated waste.[5]

  • Aqueous Waste: Any aqueous solutions containing the compound should be collected as hazardous aqueous waste.[5]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure:

  • Place all contaminated solid waste into the designated halogenated organic waste container.

  • Ensure the waste container is kept tightly closed except when adding waste.[5]

  • Store the waste container in a secondary containment tray in a well-ventilated area, such as under the fume hood.[5]

  • Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste.

Experimental Workflow

prep Preparation handling Handling in Fume Hood prep->handling Wear appropriate PPE experiment Experimental Procedure handling->experiment Weigh and transfer decontamination Decontamination experiment->decontamination Post-reaction disposal Waste Disposal decontamination->disposal Segregate waste end_node End disposal->end_node Follow institutional guidelines

Caption: Workflow for the safe handling and disposal of Benzenesulfonamide, p-bromo-N-methyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.